5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZNXOHCFQLAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640167 | |
| Record name | 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015610-23-7 | |
| Record name | 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals
CAS Number: 1015610-23-7
This technical guide provides a comprehensive overview of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block for researchers, scientists, and professionals in drug development. Also known as 5-Fluoro-4-iodo-7-azaindole, this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of kinase inhibitors.
Core Compound Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 1015610-23-7 | [1] |
| Molecular Formula | C₇H₄FIN₂ | [1] |
| Molecular Weight | 262.02 g/mol | |
| Physical Form | Solid | |
| IUPAC Name | This compound | [1] |
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling this compound. The available safety data indicates the following:
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Hazard Class | Acute Toxicity 4 (Oral) | |
| Storage Class | 11 (Combustible Solids) |
Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Synthesis and Plausible Synthetic Pathway
A proposed synthetic workflow is illustrated below:
Caption: Proposed iodination of 5-fluoro-7-azaindole.
Experimental Protocols: Application in Synthesis
The presence of an iodine atom on the pyridine ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceutical agents.
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using a similar iodo-azaindole derivative, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).
-
Solvent Addition: The vessel is sealed and purged with an inert atmosphere (e.g., nitrogen or argon). A degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol, is then added via syringe.
-
Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by a suitable method, such as flash column chromatography on silica gel, to yield the desired coupled product.
The logical workflow for this type of reaction is depicted in the following diagram:
Caption: Suzuki-Miyaura coupling experimental workflow.
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the purine core and participate in key hydrogen bonding interactions with biological targets. The introduction of fluorine and iodine at the 5- and 4-positions, respectively, provides a versatile platform for the synthesis of potent and selective inhibitors of various protein kinases.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been investigated as inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs).[3][4] Additionally, this scaffold is a component of compounds developed as anti-influenza agents, targeting the PB2 subunit of the influenza A virus polymerase.[5] The iodo-substituent in this compound is strategically positioned for diversification through cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.
The signaling pathway of FGFR, a target for which inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed, is illustrated below.
Caption: FGFR signaling and point of inhibition.
References
- 1. 5-Fluoro-4-iodo-7-azaindole 97% | CAS: 1015610-23-7 | AChemBlock [achemblock.com]
- 2. 4-IODO-7-AZAINDOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine. This molecule, belonging to the 7-azaindole class of compounds, is of significant interest in medicinal chemistry due to the established role of the 1H-pyrrolo[2,3-b]pyridine scaffold as a core structural motif in various kinase inhibitors. This document summarizes key physicochemical data, outlines relevant experimental methodologies for their determination, and presents a potential biological context for this compound.
Core Physicochemical Data
The following table summarizes the available and estimated physicochemical properties of this compound. Due to the limited availability of experimental data for this specific molecule, some values are based on data from closely related analogs and computational predictions.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₄FIN₂ | - |
| Molecular Weight | 262.02 g/mol | |
| Physical Form | Solid | |
| Melting Point | Estimated: ~110 °C | Based on the melting point of the related compound 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.[1] |
| Boiling Point | Data not available | - |
| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane.[2] | Based on the general solubility of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. |
| pKa | Data not available | - |
| logP | Data not available | - |
| CAS Number | 1015610-23-7 |
Experimental Protocols
Precise determination of the physicochemical properties of this compound requires empirical testing. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Determination using a Digital Apparatus (e.g., Mel-Temp)
-
Sample Preparation: A small amount of the crystalline this compound is finely ground. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The apparatus is heated at a controlled rate. A preliminary rapid heating can be done to get an approximate melting range. For an accurate measurement, the temperature is raised slowly (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[3][4][5][6]
Workflow for Melting Point Determination
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its formulation and delivery.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be used, including water, 5% aqueous HCl, 5% aqueous NaOH, and a common organic solvent such as dichloromethane or ethanol.
-
Procedure: A small, measured amount of this compound (e.g., 1-5 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 0.5 mL) is added.
-
Observation: The mixture is vortexed or agitated for a set period. The sample is visually inspected for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. Partial dissolution is also noted.[7][8][9][10][11]
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at different pH values.
Methodology: Potentiometric Titration
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[12][13][14][15]
LogP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
Methodology: Shake-Flask Method
-
System Preparation: A biphasic system of n-octanol and water is prepared and the two phases are mutually saturated.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then mixed and shaken vigorously for a period to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[16][17][18][19][20]
Biological Context and Potential Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this core have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Traf2- and Nck-interacting kinase (TNIK), Cyclin-Dependent Kinase 8 (CDK8), Ataxia-Telangiectasia Mutated (ATM) kinase, and Janus Kinase 3 (JAK3).[21][22][23][24][25]
While the specific biological targets of this compound have not been explicitly reported, its structural features suggest it is a candidate for kinase inhibition. The 1H-pyrrolo[2,3-b]pyridine core can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The fluorine and iodine substitutions at the 5- and 4-positions, respectively, can modulate the electronic properties and steric interactions of the molecule within the binding site, potentially enhancing potency and selectivity.
Below is a generalized representation of a kinase signaling pathway that is often targeted by 1H-pyrrolo[2,3-b]pyridine derivatives. This diagram illustrates the potential mechanism of action for a compound like this compound.
Potential Kinase Inhibition Pathway
This guide serves as a foundational resource for researchers working with this compound. Further experimental work is necessary to fully elucidate its physicochemical properties and biological activity.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. Khan Academy [khanacademy.org]
- 12. researchgate.net [researchgate.net]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. acdlabs.com [acdlabs.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. agilent.com [agilent.com]
- 19. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine molecular structure and formula
An In-Depth Technical Guide to 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
This technical guide provides a comprehensive overview of the molecular structure, properties, and available synthetic methodologies for this compound, a fluorinated and iodinated derivative of 7-azaindole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where this compound serves as a valuable building block.
Molecular Structure and Formula
This compound is a heterocyclic aromatic compound. Its structure consists of a pyrrole ring fused to a pyridine ring, with a fluorine atom substituted at the 5-position and an iodine atom at the 4-position.
Molecular Formula: C₇H₄FIN₂[1][2][3]
Molecular Weight: 262.02 g/mol [3]
CAS Number: 1015610-23-7[3]
Structural Diagram
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not widely available in the public domain. The following tables summarize the available information.
General Properties
| Property | Value | Source |
| Physical Form | Solid | --INVALID-LINK-- |
| Hazard | Irritant | [2] |
Predicted Mass Spectrometry Data
The following data has been predicted and is available through PubChemLite.
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 262.94758 | 127.1 |
| [M+Na]⁺ | 284.92952 | 132.0 |
| [M-H]⁻ | 260.93302 | 120.6 |
| [M+NH₄]⁺ | 279.97412 | 143.3 |
| [M+K]⁺ | 300.90346 | 133.8 |
| [M+H-H₂O]⁺ | 244.93756 | 116.7 |
| [M+HCOO]⁻ | 306.93850 | 144.3 |
| [M+CH₃COO]⁻ | 320.95415 | 137.4 |
| Data from PubChemLite, based on computational predictions.[4] |
While some studies mention the characterization of this compound by ¹H NMR, ¹³C NMR, and HRMS, the specific spectral data is not provided in the cited literature.[5]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound are limited in publicly accessible scientific literature. However, information from patents provides an outline of potential synthetic routes.
Synthesis from a Silylated Precursor
A synthetic route starting from 4-chloro-5-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine has been described.[6]
Reaction Scheme:
Caption: Generalized synthetic workflow for the preparation of the title compound.
Protocol Outline: A mixture of 4-chloro-5-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine, sodium iodide, and acetyl chloride in dry acetonitrile is reacted to yield this compound.[6] The patent literature suggests this reaction is carried out in a microwave vial.[6]
Use in Further Synthesis
This compound is a versatile intermediate. For instance, it can be used in the synthesis of more complex molecules through the addition of a protecting group followed by further functionalization.
Example of N-H Protection: To a solution of this compound in DMF at 0 °C under a nitrogen atmosphere, sodium hydride is added portion-wise. After stirring, [β-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl) is added to protect the pyrrole nitrogen.[7]
Applications in Research and Development
Halogenated indole derivatives, including this compound, have shown potential as bioactive compounds. Research has indicated their utility as nematicidal and insecticidal agents.[5] Specifically, this compound (referred to as 5F4IPP in some literature) has demonstrated in vitro anthelmintic and insecticidal activities.[5] Furthermore, this class of compounds serves as a key scaffold for the development of kinase inhibitors, which are of significant interest in oncology and immunology.[6][7]
Safety Information
This compound is classified as an irritant.[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. 5-フルオロ-4-ヨード-1H-ピロロ[2,3-b]ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - this compound (C7H4FIN2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. US20070149561A1 - Azaindole inhibitors of aurora kinases - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Synthesis of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in medicinal chemistry. The document details plausible synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, also known as 5-fluoro-4-iodo-7-azaindole, is a valuable building block in the synthesis of various biologically active molecules. The pyrrolo[2,3-b]pyridine scaffold is a prevalent core in numerous kinase inhibitors and other therapeutic agents. The presence of both a fluorine and an iodine atom on this scaffold provides two key reactive handles for further chemical modifications, making it a versatile intermediate for the development of novel drug candidates. This guide outlines a multi-step synthetic approach to this target molecule, commencing with the formation of the 5-fluoro-7-azaindole core, followed by regioselective iodination at the C4 position.
Overview of the Synthetic Pathway
The synthesis of this compound can be strategically divided into two main stages:
-
Stage 1: Synthesis of the 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Core. This involves the construction of the bicyclic azaindole ring system with the fluorine substituent at the desired position.
-
Stage 2: Regioselective Iodination at the C4 Position. This crucial step introduces the iodine atom onto the pyridine ring of the 5-fluoro-7-azaindole scaffold. A directed ortho-metalation (DoM) approach on a protected intermediate is a viable strategy to achieve the required regioselectivity.
The overall synthetic workflow is depicted in the following diagram:
Detailed Experimental Protocols and Data
This section provides detailed experimental procedures for each key transformation in the synthesis of this compound.
Stage 1: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
The synthesis of the 5-fluoro-7-azaindole core can be achieved through the intramolecular cyclization of 3-ethynyl-5-fluoropyridin-2-amine.
Experimental Protocol:
To a solution of 3-ethynyl-5-fluoropyridin-2-amine in anhydrous methanol, a catalytic amount of glacial acetic acid is added. The reaction mixture is then treated with sodium cyanoborohydride in a nitrogen atmosphere. The mixture is stirred and heated to 60°C. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated. The residue is dissolved in dichloromethane, washed twice with water, and dried over anhydrous sodium sulfate. The crude product is then purified by silica gel column chromatography to yield 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Ethynyl-5-fluoropyridin-2-amine | [1] |
| Reagents | Sodium cyanoborohydride, Glacial acetic acid | [1] |
| Solvent | Anhydrous Methanol | [1] |
| Temperature | 60°C | [1] |
| Purification | Silica gel column chromatography | [1] |
Stage 2: Regioselective Iodination
This stage involves the protection of the pyrrole nitrogen, followed by directed ortho-metalation and iodination at the C4 position, and subsequent deprotection.
To prevent side reactions at the pyrrole nitrogen and direct the lithiation to the desired C4 position, a suitable protecting group, such as triisopropylsilyl (TIPS), should be introduced.
Experimental Protocol:
To a solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added at 0°C under an inert atmosphere. After stirring for a short period, triisopropylsilyl chloride (TIPSCl) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the N-TIPS-protected 5-fluoro-7-azaindole.
With the N-TIPS group in place, a directed ortho-metalation can be performed to selectively deprotonate the C4 position, followed by quenching with an iodine source.
Experimental Protocol:
A solution of N-TIPS-5-fluoro-1H-pyrrolo[2,3-b]pyridine in anhydrous THF is cooled to -78°C under an argon atmosphere. A solution of a strong lithium base, such as sec-butyllithium (s-BuLi), is added dropwise, and the mixture is stirred at this temperature for 30 minutes. A solution of iodine (I₂) in THF is then added to the reaction mixture. After stirring for an additional 20 minutes at -78°C, the reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The mixture is extracted with an organic solvent, and the combined organic layers are washed with saturated sodium thiosulfate solution and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Quantitative Data for a Similar Transformation (4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine synthesis):
| Parameter | Value |
| Starting Material | 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (10.0 g, 32.4 mmol) |
| Base | sec-Butyl lithium (59.3 mL, 71.2 mmol, 1.4 M in cyclohexane) |
| Electrophile | Iodine (20.5 g, 80.9 mmol) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78°C |
| Yield | 73% (for the deprotected product) |
The final step is the removal of the N-TIPS protecting group to yield the target compound.
Experimental Protocol:
The N-TIPS-5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF) is added. The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to give this compound.
Visualization of Key Processes
The following diagrams illustrate the key steps in the proposed synthetic pathway.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through the initial formation of the 5-fluoro-7-azaindole core, followed by a regioselective iodination at the C4 position. The directed ortho-metalation of an N-protected intermediate appears to be a robust and reliable strategy for achieving the desired C4-iodination, a crucial step for introducing further diversity in drug discovery programs. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important chemical entity. Researchers should, however, always adhere to standard laboratory safety practices and may need to optimize the described conditions for their specific experimental setup.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectra of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-4-iodo-7-azaindole, is a halogenated derivative of the 7-azaindole scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and characterization of such molecules. This guide provides a detailed analysis of the expected 1H and 13C NMR spectra of this compound, including predicted chemical shifts and coupling patterns. A general experimental protocol for acquiring high-quality NMR data for this compound is also presented.
It is important to note that as of this writing, specific, publicly available, and assigned 1H and 13C NMR data for this compound could not be located in the surveyed scientific literature. The information presented herein is therefore based on established principles of NMR spectroscopy and analysis of data for structurally related compounds.
Molecular Structure and Numbering
The structure of this compound with the standard IUPAC numbering is shown below. This numbering system will be used for the assignment of NMR signals.
The Rise of 7-Azaindole Derivatives: A Technical Guide for Medicinal Chemists
An In-depth Exploration of a Privileged Scaffold in Modern Drug Discovery
The 7-azaindole core has emerged as a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold for the development of a multitude of therapeutic agents. Its unique electronic properties and ability to form crucial hydrogen bond interactions have cemented its importance, particularly in the realm of kinase inhibition. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 7-azaindole derivatives, covering their synthesis, biological activities, and clinical applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
A Privileged Scaffold in Kinase Inhibition
7-Azaindoles are recognized as bioisosteres of indoles and purines, allowing them to mimic the interactions of these endogenous structures with biological targets.[1] A key feature of the 7-azaindole moiety is its capacity to act as a hinge-binding motif in protein kinases. The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole -NH group acts as a hydrogen bond donor, enabling the formation of two critical hydrogen bonds with the kinase hinge region.[2][3] This bidentate interaction provides a strong anchor for inhibitor binding and has been a successful strategy in the design of potent and selective kinase inhibitors.[2]
The therapeutic potential of this scaffold is exemplified by the FDA-approved drug Vemurafenib (Zelboraf®) , a potent inhibitor of the BRAF V600E mutant kinase, which is a key driver in a significant percentage of melanomas.[1][4] The success of Vemurafenib has spurred extensive research into other 7-azaindole-based kinase inhibitors targeting a wide array of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), phosphoinositide 3-kinases (PI3Ks), and Aurora kinases.[5][6][7][8]
Quantitative Analysis of Biological Activity
The potency of 7-azaindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro activities of selected 7-azaindole derivatives against various kinase targets.
| Compound/Drug | Target Kinase | IC50 (nM) | Reference(s) |
| Vemurafenib | BRAF V600E | 13 - 31 | [4][9] |
| Vemurafenib | Wild-type BRAF | 100 - 160 | [9] |
| Vemurafenib | C-Raf | 6.7 - 48 | [9] |
| Table 1: IC50 Values of Vemurafenib against RAF Kinases. |
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Decernotinib (VX-509) | JAK3 | 5.1 (for lead compound) | [5][7] |
| Peficitinib (ASP015K) | JAK3 | 0.71 | [7] |
| Peficitinib (ASP015K) | JAK1 | 3.9 | [7] |
| Peficitinib (ASP015K) | JAK2 | 5.0 | [7] |
| Peficitinib (ASP015K) | TYK2 | 4.8 | [7] |
| Table 2: IC50 Values of 7-Azaindole-based JAK Inhibitors. |
| Compound ID | Target Kinase | IC50 (nM) | Reference(s) |
| 164 | CDK1 | 7 | [5] |
| 164 | CDK2 | 3 | [5] |
| 8g | CDK9/CyclinT | Micromolar range | [6] |
| 8h | CDK9/CyclinT | Micromolar range | [6] |
| Table 3: IC50 Values of 7-Azaindole-based CDK Inhibitors. |
| Compound ID | Target Kinase | IC50 (nM) | Reference(s) |
| B13 | PI3Kγ | 0.5 | [8] |
| 12 | PI3Kγ | 7 | [10] |
| 28 | PI3Kγ | 40 (cellular IC50) | [10] |
| Table 4: IC50 Values of 7-Azaindole-based PI3Kγ Inhibitors. |
Key Signaling Pathway: The BRAF/MEK/ERK Pathway
The RAS-RAF-MEK-ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11][12] Mutations in genes encoding components of this pathway, particularly BRAF, are common in various cancers. The BRAF V600E mutation leads to constitutive activation of the pathway, promoting uncontrolled cell growth.[1][13] Vemurafenib and other BRAF inhibitors are designed to block this aberrant signaling.
Experimental Protocols
Synthesis of 7-Azaindole Derivatives
The synthesis of 7-azaindole derivatives can be achieved through various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and palladium-catalyzed cross-coupling reactions.[14][15] A common strategy involves the construction of the pyrrole ring onto a pre-existing pyridine core.
Example Protocol: Synthesis of a 2-Substituted 7-Azaindole Derivative (General Procedure)
This protocol is a generalized representation based on common synthetic strategies.[16][17]
-
Starting Material: 2-Amino-3-iodopyridine.
-
Step 1: Sonogashira Coupling.
-
To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., a mixture of toluene and water) are added a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, 3.0 eq).
-
The reaction mixture is degassed and stirred at an elevated temperature (e.g., 80 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, a 2-amino-3-(alkynyl)pyridine derivative, is purified by column chromatography on silica gel.
-
-
Step 2: Cyclization.
-
The purified 2-amino-3-(alkynyl)pyridine derivative (1.0 eq) is dissolved in a high-boiling point solvent (e.g., N,N-dimethylformamide or xylenes).
-
A base (e.g., potassium tert-butoxide or sodium hydride, 1.5 eq) is added, and the mixture is heated to a high temperature (e.g., 120-150 °C).
-
The reaction is monitored by TLC or LC-MS for the formation of the 7-azaindole product.
-
After completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.
-
The final 2-substituted 7-azaindole derivative is purified by column chromatography or recrystallization.
-
In Vitro Kinase Inhibition Assay
The inhibitory activity of 7-azaindole derivatives against specific kinases is determined using in vitro kinase assays. Luminescence-based assays that measure ATP consumption are commonly employed.[2][18]
Protocol: Luminescence-Based Kinase Inhibition Assay (General Procedure)
-
Materials:
-
Kinase enzyme of interest.
-
Specific peptide substrate for the kinase.
-
ATP.
-
Assay buffer (containing MgCl₂ and other necessary components).
-
Test compounds (7-azaindole derivatives) serially diluted in DMSO.
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 384-well microplates.
-
-
Procedure:
-
Compound Plating: Add a small volume (e.g., 50 nL) of the serially diluted test compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase enzyme and its substrate in the assay buffer.
-
Initiate the reaction by adding ATP to the mixture.
-
Immediately dispense the kinase reaction mixture into the wells containing the test compounds.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
Signal Detection:
-
Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. The amount of remaining ATP is inversely proportional to the kinase activity.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Drug Discovery Workflow
The discovery of a novel 7-azaindole-based kinase inhibitor typically follows a structured workflow, from initial hit identification to preclinical development.
References
- 1. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 10. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Azaindole synthesis [organic-chemistry.org]
- 16. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Navigating the Synthesis and Safety of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data, potential biological applications, and synthetic and analytical methodologies associated with 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine. This compound, a halogenated derivative of the 7-azaindole scaffold, is of significant interest in medicinal chemistry, primarily for its role as a key intermediate in the development of kinase inhibitors.
Core Safety and Physicochemical Properties
This compound is a solid, combustible material that requires careful handling in a laboratory setting.[1] The available safety data from suppliers indicates that it is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and is an irritant.[1][2] Appropriate personal protective equipment (PPE), including gloves, and eye and face protection, should be worn when handling this compound.
The following tables summarize the key quantitative data available for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1015610-23-7 | [1] |
| Molecular Formula | C₇H₄FIN₂ | [1] |
| Molecular Weight | 262.02 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | 97% |
Table 2: Hazard Identification and Safety Information
| Hazard | Classification | Pictogram | Signal Word | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 (H302: Harmful if swallowed) | GHS07 | Warning | P264, P270, P301+P312, P330, P501 |
| Irritant | - | - | - | P261, P280 |
| Storage Class | 11 (Combustible Solids) | - | - | Store in a well-ventilated place. Keep container tightly closed. |
Biological Significance: A Scaffold for Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with purines, allowing it to interact with a variety of biological targets, most notably protein kinases.[3] Derivatives of this scaffold have shown significant inhibitory activity against several kinases implicated in diseases such as cancer.[3]
Specifically, compounds bearing the 1H-pyrrolo[2,3-b]pyridine core have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration, and its aberrant activation is a key driver in various cancers.[4][5] Inhibition of this pathway is therefore a promising strategy for cancer therapy.
The FGFR Signaling Pathway
The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MEK-ERK, PI3K-Akt, and PLCγ pathways, ultimately leading to changes in gene expression and cellular responses.[4][5]
Caption: The FGFR signaling pathway and its downstream effectors.
Experimental Protocols
Representative Synthesis of this compound
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core can be achieved through various methods, including the cyclization of appropriately substituted pyridines. A plausible synthetic workflow is outlined below.
Caption: A general synthetic workflow for this compound.
Experimental Procedure (Representative):
-
Cyclization: A substituted 2-aminopyridine is subjected to intramolecular cyclization to form the 1H-pyrrolo[2,3-b]pyridine core. This can be achieved through various reported methods, often involving the reaction of a 3-ethynyl-2-aminopyridine derivative in the presence of a catalyst.
-
Fluorination: The 7-azaindole core is then fluorinated at the 5-position. This can be accomplished using electrophilic fluorinating agents.
-
Iodination: The final step involves the regioselective iodination at the 4-position of the 5-fluoro-7-azaindole intermediate. This is typically carried out using an iodinating agent such as N-iodosuccinimide (NIS).
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
Characterization: The structure and purity of the synthesized compound would be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Performance Liquid Chromatography (HPLC).
FGFR Kinase Inhibition Assay Protocol
To evaluate the inhibitory activity of this compound derivatives against FGFR kinases, a biochemical assay is employed. The following is a general protocol for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human FGFR kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Peptide substrate
-
Test compound (this compound derivative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
This compound is a valuable building block for the synthesis of potent kinase inhibitors, particularly those targeting the FGFR signaling pathway. While detailed experimental and toxicological data for this specific compound are not extensively published, the information available for the 7-azaindole class of compounds highlights its potential in drug discovery and development. Researchers working with this compound should adhere to strict safety protocols and can utilize the representative experimental procedures outlined in this guide as a starting point for their investigations. Further research is warranted to fully characterize the physicochemical, biological, and toxicological properties of this promising molecule.
References
The Ascendant Role of Fluorinated Azaindoles in Modern Drug Discovery: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning field of fluorinated azaindoles, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, have propelled these molecules to the forefront of drug discovery programs targeting cancer, viral infections, and neurological disorders. This document provides an in-depth exploration of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows.
Kinase Inhibition: A Predominant Mechanism of Action
Fluorinated azaindoles have emerged as privileged scaffolds for the design of potent and selective kinase inhibitors. Their ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the development of numerous drug candidates.[1][2]
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase is a well-established proto-oncogene, and its dysregulation is implicated in a multitude of human cancers.[3] Several N-nitrobenzenesulfonyl-4-azaindole derivatives have been identified as potent c-Met inhibitors.[1]
Table 1: Inhibitory Activity of Fluorinated Azaindoles against c-Met Kinase
| Compound | c-Met IC50 (nM) |
| 6-piperazinyl-N-nitrobenzenesulfonyl-4-azaindole | 20 |
| N-nitrobenzenesulfonyl-4-azaindole | 70 |
Data sourced from Molecules 2014, 19, 19942-19965.[1]
The signaling cascade initiated by the binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor is a critical driver of cell proliferation, survival, and motility.[4] Inhibition of c-Met by fluorinated azaindoles can effectively abrogate these downstream effects.
Other Kinase Targets
Fluorinated azaindoles have demonstrated inhibitory activity against a range of other kinases, highlighting their versatility as therapeutic scaffolds.
Table 2: Inhibitory Activity of Fluorinated Azaindoles against Various Kinases
| Compound Class | Target Kinase | IC50 (nM) |
| 5-Fluoro-7-azaindole derivative | CDK1/2 | 55 |
| 4-Azaindole derivative | IGF1-R | 2 |
| 5-Fluoroindazole derivative | ROCK1 | 2500 |
| 6-Fluoroindazole derivative | ROCK1 | 14 |
| 6-Fluoroindazole derivative | Syk | 4 |
Data sourced from Molecules 2014, 19, 19942-19965 and RSC Adv., 2024, 14, 12365-12401.[1][5]
Anticancer Activity
The anticancer properties of fluorinated azaindoles are not limited to kinase inhibition. Certain derivatives exhibit potent cytotoxicity through mechanisms such as the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]
A series of 7-aryl-6-azaindole-1-benzenesulfonamides has shown significant antiproliferative activity against a panel of human cancer cell lines.[6]
Table 3: Anticancer Activity of 7-(2-furanyl)-1-(4-methoxybenzenesulfonyl)-6-azaindole (Compound 21)
| Cell Line | Cancer Type | IC50 (nM) |
| KB | Oral Epidermoid Carcinoma | 21.1 |
| HT29 | Colorectal Adenocarcinoma | 32.0 |
| MKN45 | Gastric Adenocarcinoma | 27.5 |
| H460 | Large Cell Lung Cancer | 40.0 |
Data sourced from J. Med. Chem. 2013, 56, 21, 8420–8439.[6]
Bioassays have indicated that these compounds can inhibit tubulin polymerization by binding to the colchicine binding site, leading to a G2/M phase cell cycle arrest.[6][7]
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furanylazaindoles: potent anticancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
A Technical Guide to 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine for Researchers and Drug Development Professionals
An In-depth Overview of a Key Building Block in Kinase Inhibitor Synthesis
Introduction
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-4-iodo-7-azaindole, is a halogenated heterocyclic compound that has emerged as a critical starting material and intermediate in the synthesis of potent and selective kinase inhibitors. Its unique structural features, including the 7-azaindole core which mimics the purine structure of ATP, make it an attractive scaffold for targeting the ATP-binding site of various kinases. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and application of this compound in drug discovery, with a focus on its role in the development of Janus kinase (JAK) inhibitors.
Commercial Availability
Several chemical suppliers offer this compound and its derivatives. The table below summarizes key information from prominent vendors. Researchers are advised to consult the suppliers directly for the most current data and availability.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Sigma-Aldrich | This compound | 1015610-23-7 | C₇H₄FIN₂ | 262.02 | Part of the AldrichCPR collection for early discovery research. Analytical data is not routinely collected.[1] |
| Matrix Scientific | 5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | 1020056-67-0 | C₁₆H₂₄FIN₂Si | 418.37 | The pyrrole nitrogen is protected with a triisopropylsilyl (TIPS) group.[2] |
| Cusabio | 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | 900514-10-5 | C₇H₄FIN₂ | 262.02 | Note the different substitution pattern (3-iodo isomer). |
Physicochemical Properties and Spectroscopic Data
While detailed experimental data for this compound is not extensively published in the readily available search results, typical properties for similar small molecules can be expected. Spectroscopic data would be crucial for characterization upon synthesis or purchase.
| Property | Data |
| Molecular Formula | C₇H₄FIN₂ |
| Molecular Weight | 262.02 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| ¹H NMR, ¹³C NMR, MS | Not available in search results; would need to be determined experimentally. |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for this compound was not identified in the initial search. However, based on established methods for the synthesis of related functionalized 7-azaindoles, a plausible synthetic route can be proposed. The following protocol is a composite of known transformations on the 7-azaindole scaffold and should be optimized for this specific target.
Proposed Synthetic Route:
The synthesis could start from a commercially available or readily synthesized 5-fluoro-1H-pyrrolo[2,3-b]pyridine. The key step is the regioselective iodination at the C4 position.
Experimental Protocol: Iodination of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
-
Materials:
-
5-Fluoro-1H-pyrrolo[2,3-b]pyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. The strategic placement of a fluorine atom can enhance binding affinity and improve metabolic stability, while the iodine atom provides a versatile handle for further functionalization through cross-coupling reactions such as Suzuki or Sonogashira couplings.
This compound is a key building block for the synthesis of inhibitors targeting various kinases, including Janus kinases (JAKs), which are crucial for cytokine signaling.
The JAK-STAT Signaling Pathway and its Inhibition
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, cell proliferation, and survival. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancer.
The pathway is initiated by the binding of a cytokine to its receptor, which leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate gene expression.
Inhibition of the JAK-STAT Pathway:
Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block this signaling cascade. The 7-azaindole core of compounds derived from this compound can act as a hinge-binder, occupying the ATP-binding pocket and preventing the phosphorylation of STATs.
Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by a JAK inhibitor.
Caption: The JAK-STAT signaling pathway and its inhibition by a JAK inhibitor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of sophisticated kinase inhibitors. Its commercial availability, coupled with established synthetic methodologies for its functionalization, makes it an important tool for medicinal chemists and drug discovery professionals. The ability to leverage this scaffold to target critical signaling pathways, such as the JAK-STAT pathway, highlights its significance in the development of novel therapeutics for a range of diseases. This guide provides a foundational understanding for researchers looking to utilize this powerful intermediate in their drug discovery programs.
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 4-iodo-5-fluoro-7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry. Its structural resemblance to purine enables it to function as a hinge-binding motif in the ATP-binding site of various protein kinases, making it a privileged scaffold in the design of potent and selective kinase inhibitors.[1][2] The strategic incorporation of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3] The iodo-group at the 4-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies.[1]
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. These reactions are fundamental for the synthesis of novel compounds targeting a range of signaling pathways implicated in diseases such as cancer.
Kinase Signaling Pathways and Therapeutic Relevance
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as inhibitors of several critical kinase signaling pathways.[4]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine core has been instrumental in developing potent inhibitors of FGFR1, 2, and 3.[4]
-
Anaplastic Lymphoma Kinase (ALK) and C-ros oncogene 1 (ROS1): These receptor tyrosine kinases are oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies. The 7-azaindole scaffold is a key component of several ALK and ROS1 inhibitors.[3]
-
Protein Kinase B (Akt): As a central node in the PI3K/Akt/mTOR pathway, Akt is a prime target in cancer therapy. 4-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives have been utilized in the synthesis of selective Akt inhibitors.[4]
Caption: Kinase signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.
Experimental Protocols
The following protocols are generalized procedures for the palladium-catalyzed cross-coupling of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the 4-position of the pyrrolo[2,3-b]pyridine core and various aryl or heteroaryl boronic acids or esters.[5]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, XPhos Pd G2) (1-5 mol%)[5][6]
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)[6]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)[5][7]
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed anhydrous solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[5]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, coupling primary or secondary amines at the 4-position of the pyrrolo[2,3-b]pyridine core.[9] Protecting the pyrrole nitrogen (e.g., with SEM or Ts group) can be crucial to prevent catalyst deactivation and improve yields.[10]
Materials:
-
N-protected this compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)[11]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)[11]
Procedure:
-
In a glovebox or under an inert atmosphere, add the N-protected this compound (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), ligand (e.g., Xantphos, 5 mol%), and base (e.g., Cs₂CO₃, 1.5 eq.) to a dry reaction vessel.
-
Add the anhydrous solvent (e.g., 1,4-dioxane).
-
Add the amine (1.2 eq.) and seal the vessel.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C-C bonds between the 4-position of the pyrrolo[2,3-b]pyridine and a terminal alkyne.[12][13]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-5 mol%)[14][15]
-
Copper(I) iodide (CuI) (4-10 mol%)[14]
-
Amine base (e.g., triethylamine, diisopropylethylamine) (2-3 equivalents)[14]
-
Anhydrous solvent (e.g., THF, DMF)[14]
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (6 mol%).
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.5 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction at room temperature or heat to 40-65 °C and monitor by TLC.[14]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Coupling
The Heck reaction facilitates the coupling of the 4-iodo-pyrrolo[2,3-b]pyridine with an alkene.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(P(t-Bu)₃)₂) (1-5 mol%)[16]
-
Base (e.g., NBu₃, K₂CO₃) (2-3 equivalents)
-
Solvent (e.g., dioxane, DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the alkene (1.5 eq.), palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and base (e.g., NBu₃, 3 eq.).
-
Add the solvent (e.g., dioxane) and seal the vessel.
-
Heat the reaction mixture to 90-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by flash column chromatography.
Stille Coupling
The Stille coupling involves the reaction of the iodo-pyrrolo[2,3-b]pyridine with an organotin compound.[17]
Materials:
-
This compound
-
Organostannane (e.g., aryl-SnBu₃) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)[17][18]
-
Solvent (e.g., DMF, toluene)[18]
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen solvent (e.g., DMF), add the organostannane (1.2 eq.).
-
Degas the mixture for 10 minutes.
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%) and degas for another 5 minutes.[18]
-
Heat the reaction mixture to 80-100 °C.[18]
-
Monitor the reaction by TLC.
-
Upon completion, quench with water, extract with an organic solvent, dry, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling reactions of this compound, based on literature data for analogous substrates.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 2-4 | 75-90[7] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Dioxane | 100 | 12 | 80-95[5] |
| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME | 85 | 6 | 70-85 |
| 4 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | ~75[7] |
Table 2: Buchwald-Hartwig Amination of N-SEM-5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 3 | 88-94[11] |
| 2 | N-Methylbenzylamine | RuPhos Pd G2 (3) | RuPhos (6) | NaOtBu | Toluene | 110 | 16 | ~70-85[19] |
| 3 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 75-90 |
| 4 | Piperidine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 3 | 85-95[11] |
Table 3: Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 6 | Et₃N | THF | RT | 16 | 70-85[14] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | DIPEA | DMF | 50 | 4 | 80-95[12] |
| 3 | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₂Cl₂ (3) | 6 | Et₃N | THF | RT | 16 | ~70[14] |
| 4 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (cat.) | cat. | Et₃N | THF | RT | 1.5 | Good[20] |
Catalytic Cycle Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 19. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing the versatile building block, 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 4-iodo-5-fluoro-7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP in various protein kinases. The strategic incorporation of a fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability, while the iodine at the 4-position serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions.
This guide will cover the synthesis of inhibitors targeting key kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), and Protein Kinase B (Akt).
Key Synthetic Strategies
The 4-iodo group on the 5-fluoro-7-azaindole core is readily functionalized using palladium-catalyzed cross-coupling reactions. The three primary methods employed are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties.
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, allowing for the introduction of alkynyl groups.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, facilitating the introduction of various amino groups.
These reactions provide a powerful toolkit for generating diverse libraries of kinase inhibitors for structure-activity relationship (SAR) studies.
Data Presentation
Table 1: Inhibitory Activity of Representative 7-Azaindole Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| FGFR Inhibitors | |||
| Compound 4h | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | [1][2][3] |
| BLU-9931 | FGFR4 | 3 | [4] |
| ALK Inhibitors | |||
| Compound 1 | ALK (Wild Type), ALK (L1196M) | 90, 141 | [5] |
| Crizotinib | ALK | 24 | [6] |
| Alectinib | ALK | 1.9 | [7] |
| Ceritinib | ALK | 0.2 | [6] |
| Akt (PKB) Inhibitors | |||
| Compound 1 | PKBβ | 16 | [8] |
| Compound 2 | PKBβ | 11 | [8] |
| Compound 3 | PKBβ | 9 | [8] |
| Other Kinases | |||
| Compound 7k | ALK | - (Unique binding mode) | [9] |
| Compound 12r | ALK5 | Potent and selective | [10] |
Experimental Protocols
Note: These protocols are general and may require optimization for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with an aryl or heteroaryl boronic acid or ester.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, DMF)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl/heteroaryl boronic acid/ester, and the base.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[10]
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Base (e.g., Triethylamine) (3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a degassed solution of this compound in the chosen solvent, add the palladium catalyst and copper(I) iodide.
-
Add the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired alkynyl-substituted product.[11]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol describes the C-N cross-coupling of an amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.02 equiv)
-
Ligand (e.g., XPhos or RuPhos) (0.04 equiv)
-
Base (e.g., NaOtBu or K₃PO₄) (1.5 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the aminated product.[10]
Protocol 4: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., peptide or protein)
-
ATP (radiolabeled or for use in a detection system)
-
Assay buffer
-
Test compound (solubilized in DMSO)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the kinase and the test compound dilutions.
-
Incubate for a predetermined time to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration.
-
Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.[2][12]
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway and point of inhibition.[12][13]
Caption: Fibroblast Growth Factor Receptor (FGFR) signaling pathway and point of inhibition.[14]
Caption: PI3K/Akt/mTOR signaling pathway and point of inhibition.
References
- 1. ulab360.com [ulab360.com]
- 2. promega.com [promega.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [mdpi.com]
- 13. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Role of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine in the Development of Potent FGFR Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the strategic application of the halogenated heterocyclic building block, 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, in the design and synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. Detailed synthetic protocols, quantitative biological data of analogous compounds, and methodologies for key biological assays are presented to guide researchers in the development of novel therapeutics targeting the FGFR signaling pathway.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases makes it an ideal starting point for inhibitor design. The strategic introduction of fluorine and iodine atoms onto this core at the 5- and 4-positions, respectively, creates a versatile intermediate, This compound . The fluorine atom can enhance binding affinity and modulate physicochemical properties such as metabolic stability, while the iodine atom serves as a handle for introducing various substituents through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity.
Aberrant activation of the FGFR signaling pathway is a known driver in various cancers, making FGFRs attractive targets for therapeutic intervention. The development of small molecule inhibitors that can selectively target FGFRs is an area of intense research. The this compound scaffold offers a robust platform for the synthesis of a new generation of FGFR inhibitors.
Data Presentation: Potency of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
While specific quantitative data for FGFR inhibitors directly synthesized from this compound is not yet prominently available in the public domain, the following table summarizes the in vitro potency of a series of structurally related 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms. This data, adapted from a study on potent 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors, highlights the potential of this scaffold in achieving nanomolar efficacy. The compound 4h from this series is presented as a lead example.[1]
| Compound | Target | IC50 (nM) |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
Experimental Protocols
A. Proposed Synthesis of a 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitor
The following is a proposed synthetic route for a hypothetical FGFR inhibitor utilizing this compound as a key starting material. The protocol is based on established palladium-catalyzed cross-coupling reactions frequently employed in the synthesis of related kinase inhibitors.
Step 1: Suzuki-Miyaura Coupling
This step involves the coupling of the iodo-substituted scaffold with a suitable boronic acid to introduce a key pharmacophore.
-
Materials:
-
This compound
-
(3,5-dimethoxyphenyl)boronic acid
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
2M Sodium carbonate solution
-
1,4-Dioxane
-
Nitrogen gas
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in 1,4-dioxane, add (3,5-dimethoxyphenyl)boronic acid (1.2 eq) and the 2M sodium carbonate solution (3.0 eq).
-
De-gas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add Pd(PPh3)4 (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture at 90 °C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: N-Alkylation or N-Arylation (Buchwald-Hartwig Amination)
The pyrrole nitrogen can be further functionalized to enhance the inhibitor's properties.
-
Materials:
-
Product from Step 1
-
Desired alkyl or aryl halide (e.g., a substituted benzyl bromide)
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the product from Step 1 (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl or aryl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
-
B. Biochemical FGFR Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific FGFR isoform.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used to measure the phosphorylation of a substrate by the target kinase.
-
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme
-
Biotinylated substrate peptide
-
ATP
-
Test compound (serially diluted)
-
Kinase reaction buffer
-
Detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin
-
384-well microplates
-
-
Procedure:
-
In a 384-well plate, add the kinase, biotinylated substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the detection solution.
-
Incubate for another period to allow for the binding of the detection reagents.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.
-
C. Cell-Based Proliferation Assay
This assay assesses the anti-proliferative effect of the FGFR inhibitor on cancer cell lines with known FGFR pathway dysregulation.
-
Assay Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
-
Materials:
-
Cancer cell line with FGFR amplification or mutation (e.g., SNU-16, KATO III)
-
Cell culture medium
-
Test compound (serially diluted)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for 72 hours.
-
Fix the cells by adding cold TCA.
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway leading to gene transcription.
Experimental Workflow for FGFR Inhibitor Evaluation
Caption: Workflow for the synthesis and evaluation of FGFR inhibitors.
References
Application of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine in PET Radioligand Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-4-iodo-7-azaindole, is a halogenated heterocyclic compound that holds significant potential as a precursor in the synthesis of Positron Emission Tomography (PET) radioligands. Its unique structure, featuring both a fluorine and an iodine atom on the 7-azaindole core, offers versatile handles for synthetic modifications. The pyrrolo[2,3-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently found in molecules targeting a range of biological entities, including protein kinases and receptors in the central nervous system.
While direct applications of this compound in the synthesis of specific, named PET radioligands are not yet extensively documented in publicly available literature, its structural motifs are present in developed PET tracers. A notable example is the sigma-2 (σ2) receptor radioligand, [¹⁸F]RM273, which features a 6-fluoro-1H-pyrrolo[2,3-b]pyridine core. The methodologies developed for the synthesis and radiolabeling of [¹⁸F]RM273 provide a clear blueprint for the potential utility of iodo- and fluoro-substituted 7-azaindole precursors like this compound. The iodine atom at the 4-position can serve as a site for introducing various functionalities through cross-coupling reactions, while the fluorine atom at the 5-position can be replaced with a fluorine-18 radioisotope in the final labeling step.
This document provides detailed application notes and protocols based on the synthesis and evaluation of the closely related PET radioligand, [¹⁸F]RM273, to illustrate the potential applications of this compound in the development of novel PET imaging agents.
Application in Sigma-2 (σ2) Receptor Imaging
The σ2 receptor is a promising target for PET imaging due to its overexpression in various tumor types and its involvement in neurodegenerative diseases. The development of selective σ2 receptor radioligands is crucial for both diagnostic purposes and for monitoring therapeutic responses. The 7-azaindole scaffold has been successfully utilized to develop potent and selective σ2 receptor ligands.
Featured Radioligand: [¹⁸F]RM273
[¹⁸F]RM273 (2-[4-(6-[¹⁸F]fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) is a PET radioligand developed for imaging σ2 receptors in the brain.[1][2] Its synthesis and evaluation highlight a practical application of a fluoro-substituted 7-azaindole core.
The following table summarizes the key quantitative data for the synthesis and preclinical evaluation of [¹⁸F]RM273.[1]
| Parameter | Value | Reference |
| Radiolabeling Precursor | 2-[4-(6-Nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | [1] |
| Radiochemical Yield (RCY) | 25-35% (decay-corrected) | [1] |
| Molar Activity (Am) | 50-120 GBq/µmol | [1] |
| Radiochemical Purity | >98% | [1] |
| Total Synthesis Time | ~90 minutes | [1] |
| Binding Affinity (Ki for σ2) | Not explicitly reported for RM273, but related compounds show high affinity. | |
| Brain Uptake (SUV) | Mean SUV of 1.3 ± 0.4 at 2.25 min post-injection in mice | [1] |
Experimental Protocols
The following protocols are adapted from the synthesis and evaluation of [¹⁸F]RM273 and can serve as a methodological basis for the application of this compound in developing similar PET radioligands.
Protocol 1: Synthesis of the Radiolabeling Precursor
The synthesis of the nitro-precursor for [¹⁸F]RM273 provides a template for how this compound could be functionalized. The iodo group at the 4-position could be utilized for coupling reactions to introduce the necessary pharmacophore, followed by nitration or introduction of another suitable leaving group at the 6-position for subsequent radiofluorination.
Hypothetical Synthesis of a Precursor from this compound:
-
N-Alkylation: React this compound with a suitable alkylating agent containing a protected amine, for example, N-(4-bromobutyl)phthalimide, under basic conditions (e.g., NaH in DMF) to introduce the butyl linker at the N1 position of the pyrrole ring.
-
Coupling Reaction: Perform a Suzuki or Stille coupling at the 4-iodo position with an appropriate boronic acid or organostannane derivative of the desired molecular fragment (e.g., a protected 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety).
-
Deprotection: Remove the protecting group from the amine on the butyl linker.
-
Introduction of a Leaving Group for Radiofluorination: Introduce a nitro group or another suitable leaving group (e.g., trimethylammonium) at an appropriate position on the 7-azaindole ring to facilitate nucleophilic [¹⁸F]fluorination. This step would likely require optimization of reaction conditions to achieve the desired regioselectivity.
Protocol 2: [¹⁸F]Radiolabeling of the Precursor
This protocol describes the nucleophilic aromatic substitution reaction to introduce fluorine-18.
Materials:
-
Radiolabeling Precursor (e.g., 2-[4-(6-Nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Semi-preparative HPLC system
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at approximately 110 °C.
-
Radiolabeling Reaction: Dissolve the precursor (typically 1-2 mg) in anhydrous DMSO (0.5-1.0 mL) and add it to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex. Heat the reaction mixture at 150-160 °C for 15-20 minutes.
-
Quenching and Dilution: Cool the reaction mixture and quench it by adding water.
-
Purification: Purify the crude reaction mixture using a semi-preparative reversed-phase HPLC column to isolate the [¹⁸F]-labeled product.
-
Formulation: Collect the HPLC fraction containing the desired product, dilute it with water, and trap it on a C18 SPE cartridge. Elute the final product from the cartridge with ethanol and formulate it in sterile saline for injection.
Visualizations
Synthetic Pathway for [¹⁸F]RM273
Caption: Hypothetical synthetic pathway for a PET radioligand from 5-Fluoro-4-iodo-7-azaindole.
Experimental Workflow for [¹⁸F]RM273 Synthesis
Caption: Experimental workflow for the radiosynthesis and purification of [¹⁸F]RM273.
Logical Relationship of Key Components
Caption: Logical flow from precursor to PET imaging application.
Conclusion
This compound represents a valuable, yet underexplored, precursor for the synthesis of novel PET radioligands. The presence of both iodo and fluoro substituents on the privileged 7-azaindole scaffold provides significant synthetic flexibility for the development of tracers for a variety of biological targets. The successful development of the σ2 receptor PET radioligand [¹⁸F]RM273, which shares a similar core structure, demonstrates a viable pathway for the application of such precursors. The detailed protocols and data presented herein, based on this closely related radioligand, offer a solid foundation for researchers to explore the potential of this compound in the advancement of molecular imaging. Future work should focus on developing specific synthetic routes that leverage the unique reactivity of this iodo- and fluoro-substituted precursor to create a new generation of targeted PET radioligands.
References
- 1. Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
use of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine as a synthetic building block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine as a versatile synthetic building block in drug discovery and medicinal chemistry. The unique substitution pattern of this scaffold, featuring a fluorine atom at the 5-position and an iodine atom at the 4-position of the 7-azaindole core, offers a valuable platform for the synthesis of novel kinase inhibitors and other biologically active molecules.
Introduction
This compound, also known as 5-fluoro-4-iodo-7-azaindole, is a key intermediate for the development of potent and selective inhibitors of various protein kinases. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions with the hinge region of kinase active sites.[1][2] The strategic placement of a fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. The iodo substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
This document outlines standard protocols for key synthetic transformations utilizing this compound and presents quantitative data for derivatives of the parent scaffold, highlighting its potential in the development of targeted therapeutics, particularly against Fibroblast Growth Factor Receptors (FGFRs).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄FIN₂ |
| Molecular Weight | 262.02 g/mol |
| Appearance | Solid |
| CAS Number | 1015610-23-7 |
Synthetic Applications and Protocols
The 4-iodo substituent on the 5-fluoro-7-azaindole core is amenable to a range of palladium-catalyzed cross-coupling reactions, providing access to a wide array of substituted analogs. It is often advantageous to protect the pyrrole nitrogen with a suitable protecting group, such as triisopropylsilyl (TIPS) or (2-(trimethylsilyl)ethoxy)methyl (SEM), prior to cross-coupling to improve solubility and prevent side reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling the aryl iodide with a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction vessel, add 5-fluoro-4-iodo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), and a base, typically K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 4-position.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-fluoro-4-iodo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.04-0.10 eq.), and a strong base such as NaOt-Bu or Cs₂CO₃ (1.5-2.0 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture at 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is utilized to form C-C bonds between the aryl iodide and a terminal alkyne, providing access to alkynyl-substituted 7-azaindoles.
General Protocol for Sonogashira Coupling:
-
Reaction Setup: To a degassed solution of 5-fluoro-4-iodo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), a copper(I) co-catalyst such as CuI (0.1 eq.), and an amine base (e.g., triethylamine, 2.0-3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until completion.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Application in Kinase Inhibitor Synthesis
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant promise as inhibitors of several protein kinases implicated in cancer, such as FGFR and Akt.[3] The introduction of various substituents at the 4-position of the 5-fluoro-7-azaindole core allows for the fine-tuning of inhibitory activity and selectivity.
FGFR Inhibition
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers.[2][4] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.
The following table summarizes the inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases. While not directly synthesized from this compound, this data illustrates the potential of this scaffold in developing potent FGFR inhibitors.
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 1 | 1900 | - | - | - | [2] |
| 4h | 7 | 9 | 25 | 712 | [2] |
Note: The presented IC₅₀ values are for illustrative purposes and were obtained for derivatives of a related 1H-pyrrolo[2,3-b]pyridine scaffold.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The methodologies outlined in this document provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The amenability of the 4-iodo position to various cross-coupling reactions, combined with the beneficial properties imparted by the 5-fluoro substituent, makes this compound an attractive starting material for the development of potent and selective kinase inhibitors and other drug candidates.
References
Application Notes and Protocols for the Functionalization of the C4-Position of the 7-Azaindole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the C4-position of the 7-azaindole scaffold, a critical structural motif in medicinal chemistry. The protocols detailed herein are essential for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors.
Introduction
The 7-azaindole core is a privileged scaffold in drug discovery, serving as a bioisostere for indole and purine systems. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into numerous clinically successful drugs. Functionalization of the C4-position of the 7-azaindole ring is of particular interest as it allows for the modulation of a compound's pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This document outlines key synthetic strategies for C4-functionalization, including halogenation and subsequent nucleophilic aromatic substitution (SNAr), and provides detailed experimental protocols for their implementation.
Core Synthetic Strategies
The primary route for functionalizing the C4-position of 7-azaindole involves a two-step sequence:
-
Halogenation at the C4-Position: This is typically achieved through an N-oxidation/chlorination sequence. The pyridine nitrogen is first oxidized to the corresponding N-oxide, which activates the C4-position for subsequent chlorination using a reagent like phosphorus oxychloride (POCl₃).
-
Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloro-7-azaindole is a versatile intermediate for introducing a variety of functional groups via SNAr reactions with different nucleophiles, such as amines, alcohols, and thiols.
More advanced methods, such as palladium-catalyzed cross-coupling reactions, can also be employed for the direct C-H arylation at the C4-position, offering an alternative route to C-C bond formation.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-7-azaindole
This protocol describes the synthesis of 4-chloro-7-azaindole from 7-azaindole via a two-step N-oxidation and chlorination process.[1][2]
Step 1: N-Oxidation of 7-Azaindole
-
Materials:
-
7-Azaindole
-
Hydrogen Peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
n-Hexane
-
-
Procedure:
-
Dissolve 7-azaindole (12.6 g, 0.102 mol) in THF (120 ml) in a round-bottom flask.
-
Cool the reaction mixture to 5 °C using an ice bath.
-
Under agitation, slowly add hydrogen peroxide (50%, 6.1 g, 0.122 mol) dropwise to the reaction system.
-
Allow the temperature to slowly rise to room temperature and continue the reaction for 3 hours.
-
Reduce the reaction solvent volume to approximately 30 ml by rotary evaporation.
-
Add 60 ml of n-hexane to precipitate a pale solid.
-
Filter the solid and wash the filter cake with n-hexane.
-
Dry the filter cake to obtain N-oxide-7-azaindole (12.8 g, 0.0954 mol, 93.6% yield).
-
Step 2: Chlorination of N-Oxide-7-azaindole
-
Materials:
-
N-Oxide-7-azaindole
-
Phosphorus Oxychloride (POCl₃)
-
Acetonitrile
-
Diisopropylethylamine (DIPEA) (optional, as a catalyst)[1]
-
-
Procedure:
-
Suspend N-oxide-7-azaindole (5.8 g, 0.043 mol) in acetonitrile (60 ml) in a round-bottom flask under agitation at room temperature.
-
Add POCl₃ (32.7 g, 0.215 mol) to the suspension. The addition of a catalytic amount of DIPEA can improve the yield.[1]
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with 20 ml of ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 4-chloro-7-azaindole (5.6 g, 0.0367 mol, 85.6% yield).[2]
-
Caption: General SNAr Workflow.
Data Presentation
The following tables summarize quantitative data for the key C4-functionalization reactions.
Table 1: Synthesis of 4-Chloro-7-azaindole
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) | Reference |
| 1 | 7-Azaindole | N-Oxide-7-azaindole | H₂O₂ | THF | 93.6 | [2] |
| 2 | N-Oxide-7-azaindole | 4-Chloro-7-azaindole | POCl₃ | Acetonitrile | 85.6 | [2] |
Table 2: Nucleophilic Aromatic Substitution on 4-Halo-7-azaindoles
| Starting Material | Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |
| 4-Bromo-7-azaindole | Sodium Methoxide | 4-Methoxy-7-azaindole | DMF | 110-130 °C, 8 h | 57.2 | [2] |
| 4-Chloro-7-azaindole | N-Benzylmethylamine | N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | Not specified | Pd-catalyzed | 96 | [3] |
Application in Drug Discovery: FAK Inhibitors
C4-functionalized 7-azaindoles have emerged as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a crucial role in tumor progression and metastasis.[4][5] FAK signaling is initiated by extracellular signals from integrins and growth factor receptors, leading to the activation of downstream pathways that promote cell survival, proliferation, migration, and angiogenesis.[4][6][7]
The 7-azaindole scaffold mimics the adenine core of ATP and can form critical hydrogen bonds with the hinge region of the kinase domain. Substituents at the C4-position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity for FAK.
// Nodes "Integrins" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Growth_Factor_Receptors" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "FAK" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Src" [fillcolor="#FBBC05", fontcolor="#202124"]; "PI3K_Akt" [fillcolor="#34A853", fontcolor="#FFFFFF", label="PI3K/Akt Pathway"]; "Ras_MAPK" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Ras/MAPK Pathway"]; "Cell_Survival" [shape=ellipse, fillcolor="#FFFFFF"]; "Proliferation" [shape=ellipse, fillcolor="#FFFFFF"]; "Migration" [shape=ellipse, fillcolor="#FFFFFF"]; "Angiogenesis" [shape=ellipse, fillcolor="#FFFFFF"]; "C4_7_Azaindole_Inhibitor" [shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="C4-Functionalized\n7-Azaindole Inhibitor"];
// Edges "Integrins" -> "FAK" [label="Activate"]; "Growth_Factor_Receptors" -> "FAK" [label="Activate"]; "FAK" -> "Src" [label="Recruits &\nActivates"]; "Src" -> "FAK" [label="Phosphorylates"]; "FAK" -> "PI3K_Akt"; "FAK" -> "Ras_MAPK"; "PI3K_Akt" -> "Cell_Survival"; "PI3K_Akt" -> "Proliferation"; "Ras_MAPK" -> "Proliferation"; "Ras_MAPK" -> "Migration"; "FAK" -> "Migration"; "FAK" -> "Angiogenesis"; "C4_7_Azaindole_Inhibitor" -> "FAK" [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }
References
- 1. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Protecting Group Strategies for 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The pyrrole nitrogen of the 7-azaindole scaffold is nucleophilic and can interfere with various synthetic transformations. Therefore, the strategic use of protecting groups for this nitrogen is paramount to achieving desired chemical modifications at other positions of the molecule. This document provides detailed application notes and experimental protocols for common protecting group strategies for this compound, enabling researchers to select and implement the most suitable approach for their synthetic needs.
General Workflow for Protecting Group Strategy
The overall workflow for the application of a protecting group in a multi-step synthesis is depicted below. This process involves the introduction of the protecting group, subsequent chemical transformations on the protected intermediate, and the final removal of the protecting group to yield the desired product.
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The information is intended to guide researchers in medicinal chemistry, drug discovery, and organic synthesis.
I. Pyrazole Derivatives as Anticancer Agents
Application Note
Pyrazole scaffolds are a cornerstone in medicinal chemistry, frequently appearing in drugs with a wide range of biological activities.[1][2] This section focuses on the synthesis of pyrazole derivatives exhibiting potent anticancer properties. The described protocol utilizes a microwave-assisted approach, which significantly reduces reaction times and often improves yields compared to conventional heating methods. The synthesized compounds have been shown to target various components of cancer cell signaling pathways, including protein kinases like EGFR, VEGFR-2, and CDK2, as well as inducing apoptosis through the generation of reactive oxygen species (ROS).[1][3][4]
Table 1: Synthesis and Anticancer Activity of Pyrazole Derivatives
| Compound ID | Structure | Yield (%) | IC50 (µM) vs. MCF-7 | Target/Mechanism | Reference |
| PZ-1 | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | 85 | 14.97 (24h) | Induces apoptosis via ROS generation | [3] |
| PZ-2 | 4-(4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole | 78 | 0.07 | EGFR TK inhibitor | [5] |
| PZ-3 | Indole-pyrazole derivative | >80 | <23.7 | CDK2 inhibitor | [1] |
Experimental Protocol: Microwave-Assisted Synthesis of 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (PZ-1)
Materials:
-
1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (chalcone) (1 mmol)
-
p-tolylhydrazine hydrochloride (1.2 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount)
-
Microwave synthesis reactor
Procedure:
-
In a 10 mL microwave reaction vial, add the chalcone (1 mmol) and p-tolylhydrazine hydrochloride (1.2 mmol).
-
Add ethanol (10 mL) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Mechanism of Action: Pyrazole Derivatives in Cancer
Caption: Pyrazole derivatives can inhibit key signaling pathways and induce apoptosis in cancer cells.
II. Benzimidazole Derivatives as Antimicrobial Agents
Application Note
Benzimidazole is a privileged heterocyclic scaffold found in numerous antiparasitic, antifungal, and antibacterial agents.[6][7] The mechanism of action for many benzimidazole-based antimicrobials involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[8] This section provides a protocol for the synthesis of benzimidazole derivatives and summarizes their antimicrobial activity.
Table 2: Synthesis and Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | Structure | Yield (%) | MIC (µg/mL) vs. S. aureus | Target/Mechanism | Reference |
| BZ-1 | 2-(substituted)-1H-benzo[d]imidazole | 75-90 | 6.25 | DNA Gyrase Inhibitor | [8] |
| BZ-2 | Benzimidazole-triazole hybrid | 80-92 | 3.125 | DNA Gyrase Inhibitor | [9] |
Experimental Protocol: Synthesis of 2-substituted-1H-benzo[d]imidazole (BZ-1)
Materials:
-
o-phenylenediamine (10 mmol)
-
Substituted carboxylic acid (10 mmol)
-
4N Hydrochloric acid (20 mL)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, add o-phenylenediamine (10 mmol) and the substituted carboxylic acid (10 mmol).
-
Add 4N hydrochloric acid (20 mL) to the flask.
-
Heat the mixture under reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a 10% sodium hydroxide solution until precipitation is complete.
-
Filter the precipitate and wash with cold water.
-
Dry the solid and recrystallize from ethanol to obtain the pure benzimidazole derivative.
Characterization: The synthesized compound's structure should be confirmed using IR, 1H NMR, and elemental analysis.
Mechanism of Action: Benzimidazole Derivatives in Bacteria
Caption: Benzimidazole derivatives inhibit bacterial DNA gyrase, leading to the cessation of DNA replication and ultimately, cell death.
III. Triazole Derivatives as Antiviral Agents
Application Note
Triazole-containing compounds are prominent in antiviral drug discovery, with several approved drugs for treating viral infections.[10][11] Their mechanism of action can vary, but a common strategy involves the inhibition of viral enzymes essential for replication, such as viral proteases.[12][13] This section details the synthesis of a triazole derivative and presents its antiviral activity.
Table 3: Synthesis and Antiviral Activity of Triazole Derivatives
| Compound ID | Structure | Yield (%) | EC50 (µg/mL) vs. CVB3 | Target/Mechanism | Reference |
| TZ-1 | Chiral triazole derivative | 60-80 | 4.7-15.1 | Inhibition of viral replication | [14] |
| TZ-2 | 1,2,3-triazole-sulfonamide hybrid | >85 | - | SARS-CoV-2 Main Protease Inhibitor | [12] |
Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative (Click Chemistry)
Materials:
-
Terminal alkyne (1 mmol)
-
Organic azide (1 mmol)
-
Copper(II) sulfate pentahydrate (0.05 mmol)
-
Sodium ascorbate (0.1 mmol)
-
tert-Butanol/Water (1:1, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1 mmol) and the organic azide (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Add copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.1 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure triazole derivative.
Characterization: The structure of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Mechanism of Action: Triazole Derivatives in Viral Infections
Caption: Triazole derivatives can inhibit viral proteases, preventing the maturation of viral proteins and halting viral replication.
IV. Pyrimidine Derivatives as Antitubercular Agents
Application Note
Pyrimidine-containing molecules have emerged as a promising class of antitubercular agents.[15][16] Some of these compounds have been shown to target essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and the cytochrome bc1 complex (QcrB), which are crucial for DNA synthesis and cellular respiration, respectively.[17][18] This section provides a protocol for the synthesis of a pyrimidine derivative and summarizes its antitubercular activity.
Table 4: Synthesis and Antitubercular Activity of Pyrimidine Derivatives
| Compound ID | Structure | Yield (%) | MIC (µg/mL) vs. M. tuberculosis H37Rv | Target/Mechanism | Reference |
| PY-1 | 2-[6-(substituted phenyl)-2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl]-indane-1,3-dione | 60-80 | 6.25 | Not specified | [15] |
| PY-2 | Substituted 4-amino-thieno[2,3-d]pyrimidine | >70 | - | QcrB inhibitor | [17] |
| PY-3 | Ceritinib derivative | 50-70 | 9.0 µM | Dihydrofolate reductase inhibitor | [18] |
Experimental Protocol: Synthesis of 2-[6-(4-Fluorophenyl)-2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl]-indane-1,3-dione (PY-1)
Materials:
-
2-[3-(4-fluorophenyl)acryloyl]-1H-indene-1,3(2H)-dione (chalcone) (10 mmol)
-
Urea (10 mmol)
-
Sodium Hydroxide (catalytic amount)
-
Ethanol (50 mL)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the chalcone (10 mmol) and urea (10 mmol) in ethanol (50 mL).
-
Add a catalytic amount of sodium hydroxide.
-
Heat the mixture under reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Acidify the mixture with dilute hydrochloric acid.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.
Characterization: The structure of the synthesized compound should be confirmed by IR, 1H NMR, and mass spectrometry.
Mechanism of Action: Pyrimidine Derivatives in Tuberculosis
Caption: Pyrimidine derivatives can inhibit essential enzymes in M. tuberculosis, disrupting DNA synthesis and cellular respiration, thereby inhibiting bacterial growth.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 5. srrjournals.com [srrjournals.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric synthesis of novel triazole derivatives and their in vitro antiviral activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MMSL: SYNTHESIS OF PYRIMIDINE DERIVATIVES WITH ANTITUBERCULAR ACTIVITY [mmsl.cz]
- 16. Pyrimidine derivatives with antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. communities.springernature.com [communities.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine. Our aim is to help improve reaction yields and address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound, a derivative of 7-azaindole, is typically achieved in a three-step process starting from 5-fluoro-1H-pyrrolo[2,3-b]pyridine. The general strategy involves:
-
N-Protection: The pyrrole nitrogen of 5-fluoro-7-azaindole is protected, commonly with a bulky silyl group like triisopropylsilyl (TIPS), to enhance solubility in organic solvents and to direct the subsequent iodination.
-
Regioselective Iodination: The N-protected intermediate is then subjected to regioselective iodination at the C4 position using an electrophilic iodine source, most commonly N-Iodosuccinimide (NIS).
-
Deprotection: The protecting group is removed from the pyrrole nitrogen to yield the final product, this compound.
Q2: Why is N-protection necessary before the iodination step?
A2: N-protection of the 7-azaindole core serves two primary purposes. First, it prevents side reactions at the pyrrole nitrogen, which is a nucleophilic site. Second, the protecting group can influence the regioselectivity of the electrophilic iodination, directing the iodine atom to the desired C4 position. Bulky protecting groups can sterically hinder other positions, such as C3, leading to improved selectivity.
Q3: What are the most common challenges in this synthesis?
A3: The most frequently encountered issues include low yields in any of the three steps, incomplete reactions, the formation of regioisomeric byproducts during iodination, and difficulties in purifying the intermediates and the final product.
Q4: Can I perform the iodination without a protecting group?
A4: Direct iodination of unprotected 7-azaindoles is possible; however, it often leads to a mixture of products, including iodination at the more electronically favored C3 position.[1] This lack of regioselectivity results in lower yields of the desired C4-iodo isomer and necessitates challenging purification steps.
Troubleshooting Guide
Problem 1: Low Yield in N-Protection of 5-fluoro-1H-pyrrolo[2,3-b]pyridine
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Deprotonation | Ensure a slight excess of a strong base (e.g., NaH) is used to fully deprotonate the pyrrole nitrogen. The reaction should be performed under strictly anhydrous conditions, as moisture will quench the base. |
| Degradation of Silylating Agent | Use a fresh bottle of the silylating agent (e.g., TIPS-Cl). Silyl halides are sensitive to moisture and can degrade over time. |
| Suboptimal Reaction Temperature | The reaction is typically performed at 0 °C to room temperature. If the reaction is sluggish, consider a slight increase in temperature, but monitor for potential side reactions. |
| Inefficient Purification | The protected product can be sensitive to silica gel chromatography. Consider using a neutral plug of silica or alumina for purification, or recrystallization if possible. |
Problem 2: Low Yield and/or Poor Regioselectivity in the Iodination Step
| Potential Cause | Troubleshooting & Optimization |
| Inactive N-Iodosuccinimide (NIS) | Use freshly opened or properly stored NIS. NIS can decompose over time, especially when exposed to light and moisture. |
| Suboptimal Solvent Choice | Anhydrous THF or DMF are commonly used solvents. Ensure the solvent is completely dry, as water can interfere with the reaction. |
| Reaction Temperature Too High or Too Low | Iodination is often carried out at low temperatures (e.g., -78 °C to 0 °C) to control selectivity. If the reaction is slow, a gradual increase in temperature may be necessary. Conversely, if selectivity is poor, try running the reaction at a lower temperature. |
| Formation of Regioisomers | The formation of the C3-iodo isomer is a common side product. Ensure a bulky N-protecting group is used to sterically hinder the C3 position. The choice of base and reaction temperature can also influence regioselectivity. |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the starting material is not fully consumed, consider adding an additional portion of NIS. |
Problem 3: Low Yield in the Deprotection Step
| Potential Cause | Troubleshooting & Optimization |
| Inefficient Cleavage of the Protecting Group | For silyl groups like TIPS, a fluoride source such as tetrabutylammonium fluoride (TBAF) is typically effective. Ensure an adequate amount of the deprotecting agent is used. |
| Degradation of the Product | The final product may be sensitive to the deprotection conditions. If using acidic or basic conditions, it is important to carefully control the reaction time and temperature to avoid decomposition. |
| Difficult Purification | The deprotected product may be polar and could be challenging to extract. Multiple extractions with a suitable organic solvent may be required. Purification by column chromatography on silica gel is a common method. |
Experimental Protocols
Step 1: Synthesis of 5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add triisopropylsilyl chloride (TIPS-Cl, 1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-protected compound.
| Parameter | Value |
| Starting Material | 5-fluoro-1H-pyrrolo[2,3-b]pyridine |
| Reagents | Sodium Hydride, Triisopropylsilyl chloride |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
Step 2: Synthesis of 5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, solution in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of N-Iodosuccinimide (NIS, 1.2 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Value |
| Starting Material | 5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine |
| Reagents | n-Butyllithium, N-Iodosuccinimide |
| Solvent | Anhydrous THF |
| Temperature | -78 °C |
| Typical Yield | 60-75% |
Step 3: Synthesis of this compound
-
To a solution of 5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in THF (0.2 M) at room temperature, add tetrabutylammonium fluoride (TBAF, 1.5 eq, 1 M solution in THF).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the final product.
| Parameter | Value |
| Starting Material | 5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine |
| Reagent | Tetrabutylammonium fluoride (TBAF) |
| Solvent | THF |
| Temperature | Room Temperature |
| Typical Yield | 80-90% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
overcoming solubility issues of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine in organic solvents
Welcome to the technical support center for 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Q2: I am having trouble dissolving the compound in my desired solvent. What are the first steps I should take?
A2: When encountering solubility issues, a systematic approach is recommended.[1] Start with small-scale tests using a range of solvents. If the compound is intended for use in an aqueous system, the standard practice is to first create a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[1] Be mindful of the final concentration of the organic solvent in your experiment, as it can have off-target effects.[1]
Q3: Can heating be used to dissolve this compound?
A3: Gentle heating can be an effective method to increase the solubility of many organic compounds.[1] The solubility of organic solids in organic solvents generally increases with temperature.[2][3][4] However, it is crucial to be cautious as excessive or prolonged heat can lead to degradation.[1] It is advisable to warm the solution gently and for a short period. Always check for any signs of degradation, such as a color change.[1]
Q4: Is sonication a suitable method to aid in the dissolution of this compound?
A4: Yes, sonication is a useful technique to help dissolve solids in a liquid.[5] The ultrasonic waves generate cavitation, which breaks apart the solid particles, increasing the surface area exposed to the solvent and thereby accelerating dissolution.[5][6] This method is particularly helpful for compounds that are slow to dissolve.
Q5: My compound precipitates out of solution when I dilute my organic stock into an aqueous buffer. What can I do?
A5: This is a common issue known as "precipitation upon dilution."[1] To mitigate this, you can try several strategies:
-
Lower the concentration: Attempt to prepare the final working solution at a slightly lower concentration.[1]
-
Use a co-solvent: Incorporating a co-solvent that is miscible with both the organic stock solvent and the aqueous buffer can help maintain solubility.[7][8]
-
Adjust the pH of the aqueous buffer: The solubility of compounds with ionizable groups can be pH-dependent.[9]
-
Use surfactants: Surfactants can help to keep the compound in solution.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in a non-polar solvent (e.g., hexane, toluene). | The compound is likely too polar for the chosen solvent. | Use a more polar solvent. Good starting points are DMSO, DMF, or ethanol.[1] |
| Compound dissolves initially but crashes out over time. | The initial solution was supersaturated and thermodynamically unstable. | Determine the thermodynamic solubility to find the stable concentration. Gentle heating and slow cooling may help, but the concentration may still need to be lowered.[12] |
| The solution has a hazy or cloudy appearance. | The compound is not fully dissolved and may be present as a fine suspension. | Use sonication to break up particles.[5] If the solution remains hazy, filter it through a syringe filter to remove undissolved material. |
| Compound degrades upon heating to aid dissolution (indicated by color change). | The compound is thermally labile under the conditions used. | Avoid high temperatures. Use sonication at room temperature or gentle warming for a very short duration.[1] Consider using a co-solvent system to improve solubility without the need for heat.[7][8] |
| Variability in solubility between different batches of the compound. | Differences in the crystalline form (polymorphism) or purity of the batches. | Characterize the different batches using techniques like XRPD to check for polymorphism. Ensure high purity of the material. |
Solubility Data Summary
As specific quantitative data is unavailable, the following table provides a qualitative summary of expected solubility based on the properties of similar azaindole compounds.
| Solvent | Solvent Type | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| Dimethylformamide (DMF) | Polar Aprotic | High |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High |
| Dichloromethane (DCM) | Halogenated | Moderate |
| Chloroform | Halogenated | Moderate |
| Ethanol | Polar Protic | Moderate |
| Methanol | Polar Protic | Moderate |
| Acetone | Polar Aprotic | Low to Moderate |
| Ethyl Acetate | Ester | Low |
| Toluene | Aromatic Hydrocarbon | Very Low |
| Hexane | Aliphatic Hydrocarbon | Insoluble |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a given solvent.[12][13]
Materials:
-
This compound
-
Selected organic solvents
-
Glass vials with screw caps
-
Orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical instrument
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for 24 to 72 hours to ensure it reaches a thermodynamic equilibrium.[12]
-
After equilibration, stop the shaker and allow the excess solid to settle. Centrifugation can be used to facilitate this separation.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.[12]
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) with a calibration curve.[12]
-
Calculate the solubility in units such as mg/mL or mol/L.
Protocol 2: Solubility Enhancement using Co-solvency
This protocol outlines a method to improve the solubility of the compound by using a mixture of solvents.[7][8]
Materials:
-
This compound
-
Primary solvent (in which solubility is poor)
-
Co-solvent (in which the compound is more soluble and is miscible with the primary solvent)
-
Vials and standard laboratory glassware
Procedure:
-
Prepare a series of solvent blends with varying ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 50:50).
-
For each solvent blend, determine the solubility of the compound using the shake-flask method described in Protocol 1.
-
Plot the solubility of the compound as a function of the co-solvent percentage.
-
Identify the solvent blend that provides the optimal solubility for your application while considering the compatibility of the co-solvent with your experimental system.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. benchchem.com [benchchem.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for optimizing catalyst loading in cross-coupling reactions involving 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative).
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective cross-coupling reactions for functionalizing this compound?
A1: The C4-iodo group on the 7-azaindole core is well-suited for various palladium-catalyzed cross-coupling reactions. The most commonly employed and effective methods include:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is often the first choice due to the mild reaction conditions and the commercial availability of a wide range of boronic acid derivatives.
-
Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes, a key reaction in the synthesis of many bioactive molecules.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, amides, or carbamates.
-
Stille Coupling: For C-C bond formation using organostannanes. While effective, the toxicity of tin reagents has reduced its general use.
Q2: What is a typical starting catalyst loading for these reactions?
A2: For initial screening experiments, a palladium catalyst loading of 1-5 mol% is a common starting point. The optimal loading is a balance between reaction efficiency and cost, as well as the need to minimize residual palladium in the final product, which is a critical concern in drug development. For particularly challenging couplings or when using less active coupling partners, loadings up to 10 mol% may be necessary.
Q3: How can I determine if my catalyst loading is too low or too high?
A3:
-
Too Low: Signs of insufficient catalyst loading include a sluggish or stalled reaction, where starting material is consumed very slowly or the reaction fails to reach completion. You will observe a significant amount of unreacted this compound even after extended reaction times.
-
Too High: While a high catalyst loading might drive a difficult reaction to completion, it can lead to the formation of undesirable byproducts, such as homocoupling of the coupling partner. Furthermore, it increases costs and the burden of removing the metal catalyst during product purification. If you observe significant byproduct formation that increases with catalyst concentration, your loading may be too high.
Q4: What are the visual signs of catalyst decomposition?
A4: A common sign of palladium catalyst decomposition is the formation of "palladium black," a black precipitate. This indicates the agglomeration of the palladium catalyst from its active, soluble form into an inactive, elemental state. This is often caused by high temperatures, impurities in the reagents or solvent, or an inappropriate choice of ligand.
Troubleshooting Guide
This section addresses specific issues that may arise during the cross-coupling of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium precatalyst was not properly activated, or the active catalyst has decomposed. 2. Poor Reagent Quality: Impurities in solvents, reagents, or moisture/oxygen in the reaction atmosphere. 3. Suboptimal Base or Solvent: The chosen base may be too weak or sterically hindered. The solvent may not be suitable for the specific reaction type. 4. Low Catalyst Loading: The amount of catalyst is insufficient to drive the reaction to completion. | 1. Use a fresh catalyst source. Ensure the use of appropriate ligands that stabilize the active catalytic species. Consider using a pre-activated catalyst complex. 2. Use anhydrous, degassed solvents. Ensure all reagents are pure. Run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). 3. Screen different bases and solvents. For Suzuki coupling, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. Aprotic polar solvents like dioxane, THF, or DMF are often effective. 4. Increase catalyst loading incrementally. Try increasing the loading from 2 mol% to 5 mol% and monitor the effect on yield. |
| Significant Byproduct Formation (e.g., Homocoupling) | 1. High Catalyst Loading: Excess catalyst can promote side reactions. 2. Incorrect Stoichiometry: An incorrect ratio of the coupling partners can lead to homocoupling. 3. High Reaction Temperature: Elevated temperatures can sometimes favor side reactions over the desired cross-coupling. | 1. Reduce catalyst loading. If the reaction proceeds but forms byproducts, try decreasing the catalyst concentration to 0.5-1 mol%. 2. Optimize the stoichiometry. A slight excess (1.1-1.5 equivalents) of the coupling partner (e.g., boronic acid) is often optimal. 3. Lower the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. 2. Product Inhibition: The product formed may be coordinating to the catalyst and inhibiting its activity. 3. Reagent Degradation: One of the coupling partners may be degrading under the reaction conditions. | 1. Use a more robust ligand. Buchwald-type biarylphosphine ligands can often stabilize the catalyst and prevent deactivation. 2. Add fresh catalyst. In some cases, adding a second portion of the catalyst mid-reaction can restart a stalled reaction. 3. Check the stability of your reagents. For example, some boronic acids are prone to decomposition. Consider using a more stable boronic ester instead. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Quality: Different batches of solvents, bases, or starting materials may have varying levels of impurities. 2. Atmospheric Contamination: Inconsistent control of the inert atmosphere can lead to variable results. 3. Inaccurate Measurements: Small variations in the amount of catalyst or ligand can have a large impact on the reaction outcome. | 1. Standardize all reagents. Use reagents from the same supplier and lot number if possible. Purify solvents and reagents if quality is in doubt. 2. Ensure rigorous inert atmosphere techniques. Use a glovebox for reaction setup if possible, or ensure proper degassing of solvents and flushing of the reaction vessel. 3. Prepare a stock solution of the catalyst and ligand. This can help ensure accurate and consistent dosing for multiple reactions. |
Experimental Protocols & Data
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (2 mol%) or PdCl₂(dppf) (2 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Typical Conditions for Cross-Coupling of 4-Iodo-7-azaindoles
| Coupling Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₂CO₃ | Dioxane/H₂O | 80-110 |
| PdCl₂(dppf) (2-5) | - | Cs₂CO₃ | DMF | 80-100 | |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | - | Et₃N | THF or DMF | 25-60 |
| CuI (1-5) | |||||
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | Xantphos (2-6) | Cs₂CO₃ | Dioxane or Toluene | 90-120 |
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
stability and degradation of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine under reaction conditions
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Fluoro-4-iodo-7-azaindole) under typical reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, the compound should be stored at -20°C to -80°C.[1][2] For short-term use, such as one week, storage at 4°C is acceptable.[1] It is crucial to avoid repeated freeze-thaw cycles. The compound is typically supplied as a solid and should be kept in a cool, dry place.[3]
Q2: Is this compound sensitive to air, light, or moisture?
A2: While specific data on this molecule is limited, related heterocyclic compounds can be sensitive to light (photolabile), strong acids/bases, and oxidizing agents.[4] It is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when setting up reactions, particularly when using air-sensitive catalysts and reagents. It should also be protected from direct light during storage and reactions.
Q3: What are the most common reactions this compound is used for?
A3: this compound is a versatile building block primarily used in metal-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form a carbon-carbon bond with boronic acids or esters.[5][6]
-
Sonogashira Coupling: To form a carbon-carbon bond with terminal alkynes.[7][8]
-
Buchwald-Hartwig Amination: To form a carbon-nitrogen bond with amines.[9][10]
Q4: Do I need to protect the pyrrole N-H group before running a cross-coupling reaction?
A4: Not always. Modern palladium catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos), have been developed that are effective for cross-coupling of unprotected N-H heterocycles like azaindoles.[5][6][11] However, in some cases, N-protection (e.g., with a TIPS or SEM group) can prevent side reactions and may improve yields, though this adds extra steps for protection and deprotection to the synthesis.[9][10][12]
Troubleshooting Guide
Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivation | The palladium catalyst may have been deactivated by oxygen. Ensure all solvents are properly degassed and the reaction is set up under a strictly inert atmosphere (e.g., glovebox or Schlenk line). |
| Incorrect Base | The choice of base is critical. Weak bases may not be effective. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used and generally effective.[5][10] |
| N-H Inhibition | The acidic N-H of the azaindole can sometimes interfere with the catalyst.[6] Consider using a catalyst system known to be robust for N-H heterocycles, such as those with Buchwald ligands (e.g., SPhos Pd G3).[5] |
| Side Reaction | Deiodination (reduction) of the starting material can be a significant side reaction.[10] Monitor the reaction by LC-MS to check for the formation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine. If this is observed, try milder reaction conditions (lower temperature) or a different catalyst/ligand combination. |
Issue 2: Formation of a major side product corresponding to the deiodinated starting material.
| Potential Cause | Troubleshooting Step |
| Proto-dehalogenation | This side reaction is common in palladium-catalyzed couplings. It can be caused by trace amounts of water or other proton sources. Ensure you are using anhydrous solvents. |
| Catalyst System | Some palladium catalyst systems are more prone to promoting reductive dehalogenation.[10] Experiment with different ligands or pre-catalysts. Sometimes, changing the base or solvent system can also mitigate this issue. |
| Reaction Temperature | Higher temperatures can sometimes favor decomposition and side reactions. Attempt the reaction at a lower temperature for a longer duration. |
Issue 3: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Step |
| Residual Catalyst | Palladium residues can be difficult to remove. Consider a post-reaction workup with a palladium scavenger or filtration through a pad of Celite®. |
| Closely Eluting Impurities | If the product co-elutes with starting material or side products during column chromatography, try a different solvent system or consider using a different stationary phase (e.g., reverse-phase chromatography). |
Data Presentation: Typical Cross-Coupling Conditions
The following tables summarize common starting conditions for key reactions. Optimization may be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | SPhos Pd G3 (1-3 mol%)[5] | Pd₂(dba)₃ (2.5 mol%)[10] |
| Ligand | - | RuPhos or XPhos (5 mol%) |
| Base | K₃PO₄ (2.0-3.0 equiv)[5] | K₂CO₃ (3.0 equiv)[10] |
| Solvent | 1,4-Dioxane / Water (4:1 to 10:1)[5] | 1,4-Dioxane / Water (1:1)[10] |
| Temperature | 60-110 °C | 100 °C |
| Boronic Reagent | Arylboronic acid (1.2-1.5 equiv) | Arylboronic acid (1.2 equiv) |
Table 2: Sonogashira Coupling Conditions
| Parameter | Typical Conditions |
| Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (e.g., 5 mol%)[7][8] |
| Co-catalyst | CuI (e.g., 10 mol%)[7][8] |
| Base | Et₃N (Triethylamine)[7] |
| Solvent | DMF or THF/Et₃N mixture[7][8] |
| Temperature | Room Temperature to 60 °C[7] |
| Alkyne Reagent | Terminal Alkyne (1.0-1.2 equiv) |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Typical Conditions |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (e.g., 2-5 mol%)[10] |
| Ligand | RuPhos or XPhos (e.g., 4-10 mol%)[10] |
| Base | NaOt-Bu or Cs₂CO₃ |
| Solvent | tert-Butanol or Toluene |
| Temperature | 80-110 °C |
| Amine Reagent | Amine (1.1-1.5 equiv) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel suitable for heating under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.5 equiv).[5]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 ratio) via syringe.[5]
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 equiv) in a degassed solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (10 mol%).[8]
-
Degas the reaction mixture again with a stream of inert gas for 5 minutes.
-
Add the terminal alkyne (1.1 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or heat gently (e.g., 60 °C) as needed.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, then brine. Dry over Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for handling the compound in a cross-coupling reaction.
Caption: Troubleshooting flowchart for a low-yielding Suzuki coupling reaction.
Caption: A common degradation pathway: reductive deiodination.
References
- 1. cusabio.com [cusabio.com]
- 2. cusabio.com [cusabio.com]
- 3. 5-FLUORO-7-AZAINDOLE | 866319-00-8 | INDOFINE Chemical Company [indofinechemical.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. itqb.unl.pt [itqb.unl.pt]
- 12. matrixscientific.com [matrixscientific.com]
troubleshooting failed reactions involving 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed reactions and addressing common challenges encountered during the use of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity considerations for this compound?
The reactivity of this compound is primarily dictated by the electronic properties of the 7-azaindole core and its substituents. The key features are:
-
C-I Bond: The carbon-iodine bond at the 4-position is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
-
C-F Bond: The carbon-fluorine bond at the 5-position is generally less reactive in cross-coupling reactions compared to the C-I bond, often requiring specialized catalyst systems for activation.
-
Pyrrole N-H: The pyrrole nitrogen is nucleophilic and can be deprotonated by strong bases. It can also coordinate to metal catalysts, potentially inhibiting their activity. Protection of the N-H group with moieties like tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM) is often recommended to improve reaction outcomes.[1]
Q2: Which palladium-catalyzed cross-coupling reactions are most common with this substrate?
The presence of the iodine at the 4-position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[2][3]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4]
Q3: Should I be concerned about the stability of this compound?
While generally stable, prolonged exposure to strong bases or high temperatures, especially in the presence of nucleophiles, could potentially lead to side reactions. It is advisable to store the compound in a cool, dark place and to use it in reactions with appropriate consideration for its functional groups.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling at the C-4 position with an arylboronic acid, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura couplings with this substrate can arise from several factors. Here is a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Catalyst/Ligand Inactivity: The choice of palladium source and phosphine ligand is critical. For heteroaromatic systems, electron-rich and sterically hindered ligands often provide good results.
-
Inappropriate Base or Solvent: The base is essential for the transmetalation step, and its strength and solubility can significantly impact the reaction rate. The solvent must be anhydrous and capable of dissolving all reaction components at the reaction temperature.
-
Side Reactions: Homocoupling of the boronic acid and debromination (or in this case, deiodination) of the starting material are potential side reactions.[5]
Troubleshooting Workflow for Suzuki-Miyaura Coupling
References
column chromatography conditions for purifying 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine derivatives
Technical Support Center: Purifying 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives
This guide provides detailed protocols and troubleshooting advice for the purification of this compound and its derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound derivatives?
Silica gel is the most frequently used stationary phase for purifying pyrrolo[2,3-b]pyridine (7-azaindole) derivatives due to its versatility and cost-effectiveness.[1] However, these compounds can sometimes be sensitive to the acidic nature of standard silica gel, which may lead to degradation.[2] If compound instability is observed, using deactivated (neutral) silica gel or alumina is a recommended alternative.[2][3]
Q2: How do I select an appropriate mobile phase (eluent)?
The choice of mobile phase is critical for achieving good separation.[1] A combination of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane is typically used.[1][4] For highly polar derivatives, adding a small percentage of methanol to the dichloromethane or ethyl acetate can be effective.[1] It is crucial to determine the optimal solvent system by first running analytical Thin Layer Chromatography (TLC) with various solvent ratios. An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4 for good separation on a column.[2]
Q3: Should I use an isocratic or a gradient elution?
For separating compounds with a wide range of polarities, which is common in crude reaction mixtures, a gradient elution is often more effective.[1] This involves starting with a less polar mobile phase and gradually increasing its polarity during the chromatography run.[1][5] For example, one might start with 5% ethyl acetate in hexane and gradually increase the ethyl acetate concentration to 50%.[1]
Q4: My this compound derivative seems unstable. What precautions can I take during purification?
Iodinated compounds and some heterocyclic cores can be sensitive.[3] To minimize degradation on silica gel, you can:
-
Test Stability: Spot the crude mixture on a silica TLC plate, wait for 30-60 minutes, and then develop the plate to see if any new spots (degradation products) appear.[2]
-
Use Deactivated Stationary Phase: Use neutral silica gel or alumina.[2][3]
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Avoid Chlorinated Solvents if Possible: While dichloromethane is common, it can sometimes be problematic. If issues arise, consider alternatives like ethyl acetate/hexane systems.
Experimental Protocol: Flash Column Chromatography
This protocol describes a general procedure for purifying a this compound derivative.
1. Preparation of the Column:
-
Select a glass column with an appropriate diameter for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[2]
-
Secure the column vertically, add a small plug of cotton or glass wool, and a thin layer of sand.[2]
-
Pour the silica slurry into the column, gently tapping the sides to ensure even packing and to dislodge air bubbles.[2]
-
Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Add a protective layer of sand (approx. 1 cm) on top of the silica.[2] Never let the solvent level drop below the top of this sand layer.[2]
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (or Celite) to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[5]
-
Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
-
Begin elution with the least polar mobile phase determined from your initial TLC analysis.
-
If using a gradient, systematically and gradually increase the proportion of the more polar solvent.[1] For example, start with 100% hexane, then move to 5% ethyl acetate in hexane, then 10%, 20%, and so on.
-
Collect fractions in separate test tubes.
4. Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Data Presentation: Typical Elution Conditions
| Derivative Type | Stationary Phase | Mobile Phase System | Elution Mode | Typical Rf (Target) |
| Non-polar derivatives | Silica Gel | Hexane / Ethyl Acetate | Gradient (e.g., 0% to 40% EtOAc) | 0.3 in 80:20 Hex:EtOAc |
| Moderately polar derivatives | Silica Gel | Dichloromethane / Methanol | Gradient (e.g., 0% to 10% MeOH) | 0.35 in 95:5 DCM:MeOH |
| Basic derivatives (potential tailing) | Deactivated Silica Gel or Alumina | Hexane / Ethyl Acetate with 0.5% Triethylamine | Isocratic or Gradient | 0.25 in 70:30 Hex:EtOAc |
| Highly polar derivatives | Reversed-Phase C18 Silica | Water / Acetonitrile | Gradient (e.g., 5% to 100% ACN) | Varies |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column. | Mobile phase is not polar enough: The solvent system lacks the strength to move the compound down the column. | Increase the polarity of the mobile phase. Flush the column with a much stronger solvent (e.g., 100% ethyl acetate or 10% methanol in DCM) to see if the compound elutes.[2] |
| Compound decomposition: The compound may be unstable on the acidic silica gel.[2] | Test for stability on a TLC plate.[2] If unstable, repeat the chromatography using a neutral stationary phase like deactivated silica or alumina.[2] | |
| Compound elutes too quickly (with the solvent front). | Mobile phase is too polar: The compound has minimal interaction with the stationary phase.[2] | Decrease the polarity of the eluent. Use a higher percentage of the non-polar solvent (e.g., hexane).[2] Re-optimize the solvent system using TLC to find an Rf value between 0.2-0.4.[2] |
| Poor separation of product and impurities. | Incorrect solvent system: The chosen eluent does not provide adequate resolution between the spots on TLC. | Re-evaluate the mobile phase using TLC. Test different solvent combinations (e.g., substitute ethyl acetate with dichloromethane or acetone). |
| Column overloading: Too much crude material was loaded onto the column. | Use a larger column with more stationary phase or reduce the amount of sample loaded. | |
| Poor column packing: The silica bed is not uniform, leading to channeling. | Repack the column carefully, ensuring an even and well-settled bed. | |
| Peak Tailing (especially with basic compounds). | Secondary interactions with silica: The basic nitrogen of the pyridine ring can interact with acidic silanol groups on the silica surface.[6][7] | Use a modern, end-capped column with low silanol activity or add a small amount of a competing base (e.g., 0.1-1% triethylamine) to the mobile phase.[6] Alternatively, use alumina as the stationary phase. |
Visualizations
Experimental Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. mz-at.de [mz-at.de]
Technical Support Center: Regioselective Synthesis of Substituted 7-Azaindoles
Welcome to the technical support center for the regioselective synthesis of substituted 7-azaindoles. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective functionalization of the 7-azaindole core?
The primary challenge in the regioselective functionalization of 7-azaindoles lies in controlling the site of substitution. The scaffold contains multiple reactive positions: C2 and C3 on the pyrrole ring, and C4, C5, and C6 on the pyridine ring. The inherent electronic properties of the bicyclic system often lead to a mixture of isomers. For instance, electrophilic substitution typically favors the electron-rich pyrrole ring, primarily at the C3 position.[1][2] However, achieving selectivity for other positions, particularly on the pyridine ring, requires specific strategies to overcome the intrinsic reactivity of the pyrrole moiety.[3]
Q2: How can I selectively functionalize the C3 position of 7-azaindole?
Direct electrophilic substitution is a common method for C3 functionalization. For example, halogenation and sulfenylation can be achieved with high regioselectivity at this position.[1][4][5]
-
Problem: Low yield or formation of side products during C3-sulfenylation.
-
Troubleshooting:
-
Protecting Group: Use of an N-sulfonyl protecting group on the pyrrole nitrogen can enhance the regioselectivity and yield of C3-sulfenylation.[1]
-
Catalyst System: An iodine-catalyzed method using I₂/DMSO has been shown to be effective for the C3-chalcogenation (sulfenylation, selenylation) of NH-free 7-azaindoles.[4][5]
-
Q3: I am struggling with regioselectivity in palladium-catalyzed cross-coupling reactions. How can I control the position of arylation?
Controlling regioselectivity in Pd-catalyzed cross-coupling reactions is a significant challenge. The outcome is highly dependent on the directing group, catalyst, and reaction conditions.
-
Problem: Mixture of C2 and C3-arylated products.
-
Troubleshooting:
-
N-Oxide Activation: Formation of a 7-azaindole N-oxide can direct arylation to the pyridine ring (C6 position) when using a Pd(OAc)₂/DavePhos catalyst system.[3][6] The N-oxide can be subsequently removed to allow for further functionalization of the pyrrole ring.[6]
-
Directing Groups: The use of a directing group is a powerful strategy. For instance, an N,N-diisopropylcarboxamide group on the pyrrole nitrogen (N1) can direct lithiation and subsequent functionalization to the C2 position.[2] A carbamoyl group at N7 can direct metalation to the C6 position.[7]
-
Transient Directing Groups: Glycine can be used as a transient directing group to achieve C4-arylation of 3-formyl-7-azaindole.[3]
-
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization, but its success hinges on the proper choice of directing group and reaction conditions.[7][8][9][10]
Symptoms:
-
A mixture of isomers is obtained.
-
Low yield of the desired product.
-
Reaction fails to proceed.
Possible Causes and Solutions:
| Cause | Solution |
| Ineffective Directing Group | The directing metalation group (DMG) is crucial for controlling the position of lithiation. For C2 functionalization, a common strategy is to use a removable directing group on the N1 nitrogen, such as N,N-diisopropylcarboxamide.[2] For C6 functionalization, a carbamoyl group can be placed on the N7 nitrogen.[7] |
| Incorrect Base or Stoichiometry | The choice and amount of base are critical. Lithium diisopropylamide (LDA) is frequently used. For C2-metalation of N-protected 7-azaindole, 2.2 equivalents of LDA may be required.[7][11] |
| Suboptimal Temperature | DoM reactions are typically carried out at low temperatures, such as -78 °C, to ensure kinetic control and prevent side reactions.[7][11] |
| "Directed Metalation-Group Dance" | Be aware of potential directing group migration. For example, an N-7 carbamoyl group can "dance" to the N-1 position under certain conditions, allowing for sequential functionalization at C6 and then C2.[7] |
Guide 2: Issues with C-H Activation/Functionalization
Direct C-H activation offers an atom-economical approach to functionalization but often suffers from regioselectivity challenges.[1][3]
Symptoms:
-
Functionalization occurs at the wrong position (e.g., C3 instead of the desired pyridine ring position).
-
Low conversion of starting material.
Possible Causes and Solutions:
| Cause | Solution |
| Inherent Reactivity of the Pyrrole Ring | The C3 position is the most electronically favored site for many C-H functionalization reactions. To target the pyridine ring, strategies like N-oxide formation are necessary to alter the electronic properties of the substrate.[3][6] |
| Catalyst and Ligand Choice | The catalyst system plays a pivotal role. For instance, Rh(III)-catalyzed C-H activation/annulative coupling of aminopyridines with alkynes can provide regioselective access to 7-azaindoles.[12] For direct arylation of the pyridine ring, a Pd(OAc)₂/DavePhos system with the corresponding N-oxide has proven effective.[3] |
| Oxidant and Additives | In oxidative C-H functionalization, the choice of oxidant is crucial. For C-3 alkenylation, a system of Pd(OAc)₂/PPh₃ with Cu(OTf)₂ as an oxidative cocatalyst and O₂ as the terminal oxidant has been reported.[13] |
Quantitative Data Summary
Table 1: Regioselectivity in Pd-Catalyzed Direct Arylation of Azaindole N-Oxides [3]
| Substrate | Arylating Agent | Position | Yield (%) |
| N-methyl 7-azaindole N-oxide | Aryl bromide | C6 | 55-70 |
| N-methyl 6-azaindole N-oxide | Aryl bromide | C7 | 55-70 |
Table 2: C4-Arylation of 3-Formyl-7-azaindole using a Transient Directing Group [3]
| Arylating Agent | Yield (%) |
| Various Aryl Bromides | 45-92 |
Key Experimental Protocols
Protocol 1: General Procedure for C6-Arylation of N-Methyl 7-Azaindole N-Oxide [3]
-
To a reaction vessel, add N-methyl 7-azaindole N-oxide (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (4 mol%), DavePhos (15 mol%), PivOH (30 mol%), and Cs₂CO₃ (2.0 equiv).
-
Add toluene as the solvent.
-
Heat the reaction mixture at 110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Directed ortho-Metalation for C2-Substitution of N-protected 7-Azaindole [7][11]
-
Dissolve the N-protected 7-azaindole (e.g., with an N,N-diisopropylcarboxamide group at N1) (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA (2.2 equiv) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., an alkyl halide, iodine) (2.5–9.0 equiv) at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Workflow for C6-Arylation of N-Methyl 7-Azaindole N-Oxide.
Caption: Pathway for C2-Functionalization via Directed ortho-Metalation.
Caption: Decision Tree for Regioselective Functionalization Strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 13. pubs.acs.org [pubs.acs.org]
dehalogenation side reactions of iodinated pyridines
Technical Support Center: Iodinated Pyridines
Welcome to the technical support center for researchers working with iodinated pyridines. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of dehalogenation (or proto-deiodination) observed during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with iodinated pyridines?
A1: Dehalogenation is an undesired side reaction where the iodine atom on your pyridine ring is replaced by a hydrogen atom.[1][2] This consumes your starting material and generates a byproduct that can be difficult to separate from the desired product, ultimately lowering your reaction yield.[1] Iodinated pyridines are particularly susceptible to this issue for two main reasons:
-
High Halide Reactivity: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds (I > Br > Cl), making it the most reactive towards oxidative addition but also more prone to side reactions.[1][3]
-
Electron-Deficient Ring: Pyridine is an electron-deficient aromatic ring. This characteristic makes it more susceptible to the formation of intermediates that can lead to dehalogenation.[1]
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed reactions?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This Pd-H intermediate can be generated from various sources in the reaction mixture, such as amine bases, alcohol solvents, or even trace amounts of water.[1][2] Once the iodopyridine has undergone oxidative addition to form an Ar-Pd(II)-I complex, this complex can react with the Pd-H species. A subsequent reductive elimination step then releases the dehalogenated pyridine (Ar-H) instead of the desired cross-coupled product.[1][2]
Q3: Can the nitrogen atom in the pyridine ring interfere with the reaction?
A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, a phenomenon sometimes referred to as the "2-pyridyl problem". While this is a separate issue from dehalogenation, a poorly performing catalyst can exacerbate side reactions by slowing down the desired coupling pathway.
Troubleshooting Guide: Minimizing Dehalogenation
If you are observing significant amounts of your de-iodinated pyridine byproduct, follow this guide to troubleshoot and optimize your reaction conditions.
Issue: High Percentage of Dehalogenated Pyridine in Crude Mixture
This workflow provides a step-by-step process to identify and resolve the root cause of the dehalogenation side reaction.
Caption: A logical workflow for troubleshooting dehalogenation.
Data Presentation: Impact of Reaction Parameters
The choice of base and ligand is critical in controlling the extent of dehalogenation. The following tables provide a summary of general trends observed in cross-coupling reactions.
Table 1: Illustrative Effect of Ligand Choice on Dehalogenation in Suzuki Coupling
| Ligand Type | General Characteristics | Tendency for Dehalogenation | Recommended Ligands |
| Simple Phosphines | e.g., PPh₃ | Moderate to High | Often less effective for challenging substrates. |
| Biaryl Phosphines | Bulky, electron-rich | Low | XPhos, SPhos, RuPhos [1] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Low | IPr, IMes [4] |
| Ferrocene-based | e.g., dppf | Substrate Dependent | Can be effective, but may require optimization. |
Note: This data is illustrative and compiled from general trends. Actual results will vary based on specific substrates and conditions.
Table 2: Effect of Different Bases in a Sonogashira Reaction Model
The following data illustrates the yield of a model Sonogashira reaction between p-iodonitrobenzene and phenylacetylene, highlighting the significant impact of the base.
| Entry | Base Used | Temperature (°C) | Yield (%) |
| 1 | Piperidine | 50 | 90 |
| 2 | NEt₃ | 50 | 85 |
| 3 | DIPEA | 50 | 60 |
| 4 | K₂CO₃ | 50 | 50 |
| 5 | Cs₂CO₃ | 50 | 45 |
| 6 | NaOH | 50 | 30 |
Data adapted from a study on the effect of bases in Sonogashira reactions. While not specific to iodopyridines, it demonstrates the critical role of the base in reaction efficiency.[5] Amine bases like piperidine and triethylamine often perform well in Sonogashira couplings.[5]
Visualizing the Reaction Pathways
Understanding the mechanistic pathways is key to controlling the reaction outcome.
Caption: Competing pathways: desired coupling vs. dehalogenation.
Experimental Protocols
The following are representative starting protocols for Suzuki and Sonogashira couplings of an iodopyridine. Optimization will be required for your specific substrate.
Protocol 1: Suzuki Coupling of 3-Iodopyridine with Minimized Dehalogenation
This protocol uses a bulky biarylphosphine ligand and a phosphate base, a combination known to suppress dehalogenation.[1]
-
Reagents & Materials:
-
3-Iodopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Anhydrous, degassed Water (0.5 mL)
-
Oven-dried Schlenk flask with stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To the Schlenk flask, add the 3-iodopyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos under a positive flow of inert gas.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Add the anhydrous dioxane and degassed water via syringe.
-
Degas the resulting mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling of 2-Iodopyridine
A copper-free method can be advantageous as it eliminates side reactions associated with the copper co-catalyst, such as alkyne homocoupling.
-
Reagents & Materials:
-
2-Iodopyridine (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Pd(P(t-Bu)₃)₂ (0.02 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Oven-dried Schlenk flask with stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To the Schlenk flask, add the 2-iodopyridine, Pd(P(t-Bu)₃)₂, and Cs₂CO₃ under a positive flow of inert gas.
-
Seal the flask, then evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
Technical Support Center: Scaling Up Reactions of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scalable synthesis of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound, a key 7-azaindole intermediate, presents several challenges. These include managing the regioselectivity of the iodination, ensuring consistent yields, controlling impurity formation, and developing scalable purification methods that avoid costly and time-consuming chromatography. For subsequent cross-coupling reactions, catalyst deactivation, sensitivity to residual starting materials or impurities, and challenges in removing palladium residues from the final product are common hurdles.
Q2: Is a protecting group necessary for the pyrrole nitrogen during iodination and subsequent cross-coupling reactions?
A2: Yes, protecting the pyrrole nitrogen is often crucial for improving reactivity and selectivity. The use of protecting groups like triisopropylsilyl (TIPS) can enhance solubility and prevent side reactions. For subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, protecting the pyrrole NH has been shown to be essential for successful outcomes.
Q3: What are the key considerations for choosing a suitable palladium catalyst and ligand for cross-coupling reactions with this compound on a larger scale?
A3: The choice of catalyst and ligand is critical for a successful and scalable cross-coupling reaction. For Suzuki-Miyaura couplings, catalyst systems need to be robust and efficient at low loadings. While some catalyst systems work well on a small scale, they may fail upon scale-up due to sensitivity to air, temperature, or mixing. It is crucial to screen different palladium sources and ligands. For instance, in related 7-azaindole systems, ligands like RuPhos have been found to be effective in amination reactions. The use of water-soluble ligands can also facilitate the removal of palladium during workup.
Q4: How can I minimize the formation of impurities during the synthesis and scale-up?
A4: To minimize impurities, it is important to optimize reaction conditions, including temperature, reaction time, and stoichiometry of reagents. For the iodination step, controlling the addition of the iodinating agent can prevent over-iodination or side reactions. In cross-coupling reactions, ensuring an inert atmosphere is critical to prevent catalyst degradation and the formation of homocoupled byproducts. Careful monitoring of the reaction progress by techniques like HPLC can help determine the optimal endpoint and prevent the formation of degradation products.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields in the Iodination of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
Q: My iodination reaction is giving low and variable yields upon scale-up. What could be the cause and how can I troubleshoot it?
A: Low and inconsistent yields in electrophilic iodination reactions of 7-azaindoles can be attributed to several factors. The electron-deficient nature of the pyridine ring can deactivate the molecule towards electrophilic substitution.
Troubleshooting Steps:
-
Protecting Group: Ensure the pyrrole nitrogen is adequately protected. An unprotected NH group can interfere with the reaction.
-
Iodinating Agent: The choice of iodinating agent is critical. Consider screening agents like N-iodosuccinimide (NIS) or iodine in the presence of a base.
-
Reaction Conditions: Optimize the reaction temperature and time. Some iodination reactions of 7-azaindoles require treatment with a strong base like potassium hydroxide in DMF before the addition of iodine.
-
Work-up Procedure: Ensure that the work-up procedure effectively quenches any remaining iodinating agent and minimizes product loss.
Issue 2: Incomplete Conversion in Palladium-Catalyzed Cross-Coupling Reactions
Q: I am observing stalled or incomplete conversion in my Suzuki-Miyaura or Buchwald-Hartwig reaction when I try to scale it up. What are the likely causes?
A: Incomplete conversion in palladium-catalyzed cross-coupling reactions is a common scale-up challenge.
Troubleshooting Steps:
-
Catalyst Deactivation: The 7-azaindole core, particularly the pyridine nitrogen, can coordinate to the palladium center and inhibit catalysis. Ensure your pyrrole nitrogen is protected.
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. Ensure rigorous degassing of solvents and use of an inert atmosphere (nitrogen or argon). On a larger scale, this becomes even more critical.
-
Ligand Choice: The ligand plays a crucial role. For challenging substrates, consider using electron-rich and bulky phosphine ligands like RuPhos or XPhos.
-
Base Selection: The choice and quality of the base are important. Ensure the base is anhydrous and added in the correct stoichiometry.
-
Impurity Effects: Residual impurities from the previous step can poison the catalyst. Ensure the purity of your this compound starting material.
Issue 3: Difficulty in Removing Palladium Residues from the Final Product
Q: I am struggling to reduce the palladium content in my final product to acceptable levels for pharmaceutical applications. What purification strategies can I employ on a large scale?
A: Removing residual palladium is a significant challenge in process chemistry.
Troubleshooting Steps:
-
Aqueous Washes: The use of water-soluble ligands can help in removing a significant portion of the palladium catalyst through aqueous washes.
-
Scavengers: Employing palladium scavengers (e.g., silica-based scavengers with thiol or amine functionalities) can be an effective method for capturing residual palladium.
-
Crystallization: Developing a robust crystallization procedure for the final product is often the most effective way to purge residual metals and other impurities on a large scale.
-
Acid/Base Swings: If your molecule has acidic or basic handles, performing acid/base washes during the workup can help in removing metal impurities.
Quantitative Data
Table 1: Comparison of Reaction Conditions for the Synthesis of a 5-Nitro-7-azaindole Intermediate (Analogous System)
| Parameter | Lab Scale (g) | Pilot Scale (kg) |
| Starting Material | 2-amino-5-nitropyridine | 2-amino-5-nitropyridine |
| Iodination Reagent | N-Iodosuccinimide | N-Iodosuccinimide |
| Sonogashira Coupling Catalyst | Pd(PPh₃)₂Cl₂, CuI | Pd(PPh₃)₂Cl₂, CuI |
| Cyclization | Metal-free | Metal-free |
| Purification | Chromatography | Crystallization |
| Overall Yield | Variable | Consistent |
Disclaimer: This data is for an analogous 5-substituted-7-azaindole system and is intended to illustrate the principles of scaling up. Actual conditions for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for the Iodination of N-Protected 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
-
Protection: To a solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in an appropriate solvent (e.g., THF or DMF), add a suitable base (e.g., NaH) at 0 °C. After stirring for a short period, add the protecting group precursor (e.g., TIPSCl). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Iodination: Dissolve the N-protected 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in an anhydrous solvent like DMF. Cool the solution to 0 °C under an inert atmosphere. Add N-iodosuccinimide (NIS) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or slurry in a suitable solvent system to avoid column chromatography on a large scale.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In an oven-dried reactor, charge the N-protected this compound, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).
-
Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon) for at least 15-20 minutes.
-
Solvent Addition: Add degassed solvents (e.g., a mixture of 1,4-dioxane and water) via cannula or a pressure-equalizing dropping funnel.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with efficient stirring. Monitor the reaction progress by HPLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water. The organic layer is then washed with brine, dried, and concentrated. The crude product should be purified by crystallization to remove palladium residues and other impurities.
Visualizations
Caption: General synthetic pathway for 5-Fluoro-4-substituted-1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: Troubleshooting workflow for scalability issues in 7-azaindole synthesis.
Caption: Key factors influencing the scalability of palladium-catalyzed cross-coupling reactions.
long-term storage and stability assessment of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability assessment of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
To ensure the long-term integrity of this compound, it is recommended to store the compound in a tightly sealed container, protected from light, at temperatures between -20°C and -80°C. For a similar compound, 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a shelf life of 6 months is suggested under these conditions.[1] Repeated freeze-thaw cycles should be avoided.
Q2: How should I handle the compound for short-term use?
For short-term use, the compound can be stored at 4°C for up to one week.[1] It is advisable to aliquot the compound upon receipt to minimize the number of freeze-thaw cycles for the bulk of the material.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, studies on related pyrrolopyridine derivatives suggest that the molecule may be susceptible to:
-
Hydrolysis: The pyrrolopyridine ring can be cleaved under both acidic and alkaline conditions.[2][3]
-
Oxidation: The molecule may be sensitive to oxidizing agents.[2][3]
-
Photodegradation: Exposure to light can lead to the degradation of the compound.[2][3]
Q4: What analytical methods are suitable for assessing the stability of this compound?
The stability and purity of this compound can be effectively monitored using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (HPLC-MS), is a common and effective method for separating the parent compound from its potential degradation products.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Troubleshooting Guides
Issue: I observe a change in the physical appearance of the compound (e.g., color change).
-
Possible Cause: This could indicate degradation due to improper storage, such as exposure to light, elevated temperatures, or moisture.
-
Recommended Action:
-
Do not use the compound in your experiment.
-
Verify the storage conditions against the recommended guidelines.
-
Perform a purity analysis using RP-HPLC to assess the extent of degradation.
-
If degradation is confirmed, discard the vial and use a fresh, properly stored aliquot.
-
Issue: My experimental results are inconsistent or unexpected.
-
Possible Cause: The purity of the this compound may have been compromised, leading to lower-than-expected potency or off-target effects.
-
Recommended Action:
-
Confirm the identity and purity of your compound stock using an appropriate analytical method like HPLC-MS or NMR.
-
Review your sample preparation and handling procedures to ensure the compound is not degrading during the experiment. For example, protect solutions from light and use them promptly after preparation.
-
Consider performing a forced degradation study on a small sample to identify potential degradants that might interfere with your assay.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound (based on related compounds)
| Condition | Temperature | Duration | Container | Light/Moisture Protection |
| Long-Term | -20°C to -80°C | Up to 6 months[1] | Tightly sealed | Protect from light and moisture |
| Short-Term | 4°C | Up to 1 week[1] | Tightly sealed | Protect from light and moisture |
Experimental Protocols
Protocol 1: Purity and Stability Assessment by RP-HPLC
This protocol outlines a general method for assessing the purity and stability of this compound.
1. Materials and Reagents:
- This compound sample
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Formic acid (or other suitable modifier)
- C18 reverse-phase HPLC column
2. Sample Preparation:
- Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mg/mL.
- Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.
3. HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm (or other appropriate wavelength)
- Injection Volume: 10 µL
4. Data Analysis:
- Integrate the peak areas of the chromatogram.
- Calculate the purity of the compound as the percentage of the main peak area relative to the total peak area.
- For stability studies, compare the chromatograms of samples stored under different conditions (e.g., initial time point vs. after 3 months at -20°C) to monitor for the appearance of new peaks (degradants) and a decrease in the main peak area.
Visualizations
Caption: Workflow for a long-term stability assessment study.
Caption: Potential degradation pathways based on stressors.
References
Validation & Comparative
A Comparative Guide to 2D NMR Techniques for the Validation of Synthesized Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous structural confirmation of synthesized molecules is paramount. While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides fundamental information, complex derivatives often yield congested spectra that are challenging to interpret. Two-dimensional (2D) NMR spectroscopy offers a powerful solution by dispersing spectral information across a second frequency dimension, resolving overlapping signals and revealing intricate connectivity networks within a molecule. This guide provides an objective comparison of key 2D NMR techniques—COSY, HSQC, HMBC, and NOESY—supported by experimental data to aid in the validation of synthesized derivatives.
Performance Comparison of Key 2D NMR Techniques
The selection of a 2D NMR experiment is dictated by the specific structural question at hand, alongside considerations of sensitivity, resolution, and experimental time. The following table summarizes the key performance characteristics of these cornerstone 2D NMR experiments.[1][2]
| Experiment | Information Provided | Relative Sensitivity | Resolution | Typical Experiment Time | Key Application in Derivative Validation |
| COSY (Correlation Spectroscopy) | 1H-1H correlations through 2-3 bonds (J-coupling).[3][4] | High | Moderate to High | Minutes to < 1 hour | Establishing proton-proton spin systems and identifying adjacent protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Direct one-bond 1H-13C correlations.[3][4] | High (proton-detected) | High in both dimensions | 30-60 minutes | Assigning protons to their directly attached carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range 1H-13C correlations over 2-4 bonds.[3][4] | Moderate | Moderate | Hours | Connecting different spin systems and identifying quaternary carbons. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | 1H-1H correlations through space (NOE).[5] | Low to Moderate | Moderate | Hours to > 1 day | Determining stereochemistry and 3D conformation. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality 2D NMR data. Below are generalized methodologies for the key experiments.
General Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the synthesized derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Filtration: Filter the sample through a glass wool plug into a clean NMR tube to remove any particulate matter.
-
Homogenization: Ensure the sample is thoroughly mixed and at thermal equilibrium within the spectrometer's magnetic field before starting any experiments.
COSY (Correlation Spectroscopy) Experiment
Objective: To identify protons that are coupled to each other through chemical bonds.
Methodology: [6]
-
Initial 1D 1H Spectrum: Acquire a standard 1D proton spectrum to determine the spectral width (sweep width) and transmitter offset.
-
Load COSY Pulse Program: Select a standard gradient-selected COSY pulse program (e.g., cosygpqf).
-
Set Parameters:
-
Spectral Width (sw): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Number of Scans (ns): Typically 4 to 16 scans per increment, depending on the sample concentration.
-
Number of Increments (td in F1): 256 to 512 increments are common for good resolution.
-
-
Acquisition: Start the acquisition. The experiment time will depend on the number of scans and increments.
-
Processing: Process the data using a sine-bell or squared sine-bell window function followed by a two-dimensional Fourier transform.
HSQC (Heteronuclear Single Quantum Coherence) Experiment
Objective: To correlate protons with their directly attached carbons.
Methodology: [7]
-
Initial 1D Spectra: Acquire 1D 1H and 13C spectra to determine the respective spectral widths and transmitter offsets.
-
Load HSQC Pulse Program: Select a standard sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp).
-
Set Parameters:
-
1H Spectral Width (sw in F2): Set according to the 1D proton spectrum.
-
13C Spectral Width (sw in F1): Set according to the 1D carbon spectrum.
-
Number of Scans (ns): Typically 2 to 8 scans per increment.
-
Number of Increments (td in F1): 128 to 256 increments are common.
-
One-bond Coupling Constant (1JCH): Set to an average value of 145 Hz for sp³ carbons and 165 Hz for sp² carbons.
-
-
Acquisition: Start the acquisition.
-
Processing: Process the data using appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1) and perform a 2D Fourier transform.
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
Objective: To identify long-range correlations between protons and carbons (2-4 bonds).
Methodology: [7]
-
Initial 1D Spectra: Use the same 1D 1H and 13C spectra as for the HSQC experiment.
-
Load HMBC Pulse Program: Select a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).
-
Set Parameters:
-
1H and 13C Spectral Widths: Set as in the HSQC experiment.
-
Number of Scans (ns): Typically 8 to 32 scans per increment due to lower sensitivity.
-
Number of Increments (td in F1): 256 to 512 increments are often required for adequate resolution.
-
Long-range Coupling Constant (nJCH): Optimized for a range of couplings, typically set to 8-10 Hz.
-
-
Acquisition: Start the acquisition. This experiment generally takes longer than HSQC.
-
Processing: Process the data using a sine-bell or squared sine-bell window function followed by a 2D Fourier transform.
NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment
Objective: To identify protons that are close to each other in space (< 5 Å).
Methodology: [6]
-
Initial 1D 1H Spectrum: Acquire a standard 1D proton spectrum.
-
Load NOESY Pulse Program: Select a standard phase-sensitive gradient-selected NOESY pulse program (e.g., noesygpph).
-
Set Parameters:
-
Spectral Width (sw): Set the spectral width in both dimensions to encompass all proton signals.
-
Number of Scans (ns): Typically 8 to 16 scans per increment.
-
Number of Increments (td in F1): 256 to 512 increments.
-
Mixing Time (d8): This is a crucial parameter and may need to be optimized. A typical starting value for small molecules is 0.5-1.0 seconds.
-
-
Acquisition: Start the acquisition.
-
Processing: Process the data using appropriate window functions and perform a 2D Fourier transform.
Mandatory Visualization
The following diagrams illustrate the logical workflow and relationships in the validation of synthesized derivatives using 2D NMR techniques.
Caption: Experimental workflow for derivative validation using 2D NMR.
Caption: Logical relationships of 2D NMR techniques to molecular structure.
By systematically applying these powerful 2D NMR techniques, researchers can confidently elucidate the structure of novel compounds, confirm the identity of synthesized products, and ensure the integrity of drug substances, thereby playing a critical role in advancing drug development pipelines.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Breaking the Sensitivity Barrier of NMR Spectroscopy | Bruker [bruker.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 6. chem.ubc.ca [chem.ubc.ca]
- 7. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 8. rjupublisher.com [rjupublisher.com]
- 9. openpubglobal.com [openpubglobal.com]
Comparative Analysis of Mass Spectrometry Data for Reaction Products of 7-Azaindole Derivatives
A focused guide for researchers, scientists, and drug development professionals on the mass spectrometry analysis of reaction products stemming from halogenated 1H-pyrrolo[2,3-b]pyridine (7-azaindole), with a specific interest in derivatives of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine.
This guide provides a comparative overview of mass spectrometry data for products of common cross-coupling reactions involving halogenated 7-azaindole scaffolds. Due to the limited availability of specific experimental data for this compound in the public domain, this report leverages data from closely related analogues to provide representative analyses. The methodologies and data presented herein serve as a practical reference for the characterization of similar reaction products.
I. Quantitative Mass Spectrometry Data
Table 1: High-Resolution Mass Spectrometry (HRMS) Data for a Representative Suzuki-Miyaura Coupling Product. This table presents data for a 2-aryl-substituted 4-chloro-7-azaindole, a close analogue to a potential product from a Suzuki-Miyaura reaction with this compound.
| Compound | Molecular Formula | Calculated [M+H]⁺ | Measured [M+H]⁺ | Reference |
| 4-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | C₂₀H₂₅ClN₂O₂Si | 389.1452 | 389.1452 | [1] |
| (4-(4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol | C₂₀H₂₅ClN₂O₂Si | 389.1452 | 389.1452 | [1] |
Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for a Representative 4-Substituted 7-Azaindole Derivative. This table outlines the characteristic fragmentation of a 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, providing insight into the fragmentation patterns of substituted 7-azaindoles.
| Precursor Ion (m/z) | Fragmentation Product (m/z) | Description | Reference |
| 198.5 | 153.5 | Loss of NO₂ | [2] |
II. Experimental Protocols
The following protocols provide detailed methodologies for the mass spectrometric analysis of novel 7-azaindole derivatives. These are generalized procedures and may require optimization for specific compounds.
A. High-Resolution Mass Spectrometry (HRMS) Analysis
This protocol is suitable for accurate mass determination and molecular formula confirmation of purified reaction products.
-
Sample Preparation:
-
Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Dilute the stock solution with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this class of compounds. Atmospheric pressure chemical ionization (APCI) can also be utilized.[1]
-
Ionization Mode: Positive ion mode is typically used for 7-azaindole derivatives.
-
Mass Range: Scan a mass range appropriate for the expected product, typically m/z 100-1000.
-
Data Acquisition: Acquire data in full scan mode with a resolution of at least 10,000.
-
-
Data Analysis:
-
Process the acquired spectra using the instrument's software.
-
Determine the monoisotopic mass of the protonated molecule [M+H]⁺.
-
Calculate the elemental composition based on the accurate mass measurement and compare it with the theoretical composition of the expected product.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis for Reaction Monitoring
This protocol is designed for monitoring the progress of a reaction and identifying the formation of products and byproducts.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration appropriate for LC-MS analysis.
-
Filter the sample to remove any particulate matter.
-
-
LC-MS System and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically used.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Source: ESI in positive ion mode.
-
Data Acquisition: Acquire data in full scan mode to identify all components in the mixture.
-
C. Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
This protocol is used to obtain structural information by fragmenting the molecule of interest.
-
Sample Preparation: As described for HRMS or LC-MS analysis.
-
Instrumentation and Conditions:
-
Mass Spectrometer: A triple quadrupole, ion trap, or Q-TOF mass spectrometer.
-
Data Acquisition:
-
Perform a full scan (MS1) to identify the precursor ion (the [M+H]⁺ of the compound of interest).
-
Perform a product ion scan (MS2) by selecting the precursor ion and fragmenting it using collision-induced dissociation (CID).
-
Vary the collision energy to obtain optimal fragmentation.
-
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectrum to identify characteristic fragment ions.
-
Propose fragmentation pathways based on the observed losses from the precursor ion. This can help to confirm the structure of the product.
-
III. Mandatory Visualizations
The following diagrams illustrate a typical workflow for the mass spectrometry analysis of reaction products and a common synthetic pathway for the functionalization of the 7-azaindole core.
References
biological efficacy of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine analogs in cancer cell lines
A detailed guide for researchers and drug development professionals on the biological performance of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine analogs in various cancer cell lines.
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing significant promise as potent anti-cancer agents. These compounds often function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. This guide provides a comparative analysis of the biological efficacy of various analogs of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action. While specific data for this compound is not extensively available in the public domain, this guide focuses on its close structural analogs that have been evaluated for their anti-cancer properties.
Quantitative Analysis of Biological Efficacy
The anti-proliferative activity of 1H-pyrrolo[2,3-b]pyridine analogs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized below.
Table 1: In Vitro Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 16h | A549 (Lung) | 0.109 | MELK inhibitor | [1][2] |
| MDA-MB-231 (Breast) | 0.125 | MELK inhibitor | [1][2] | |
| MCF-7 (Breast) | 0.245 | MELK inhibitor | [1][2] | |
| 4h | 4T1 (Mouse Breast) | - | FGFR inhibitor | [3][4][5] |
| 22 | HCT116 (Colon) | - | CDK8 inhibitor | [6][7] |
| SW480 (Colon) | - | CDK8 inhibitor | [6][7] | |
| 25a | HCT116 (Colon) | - | ATM inhibitor (in combination with irinotecan) | [8] |
| SW620 (Colon) | - | ATM inhibitor (in combination with irinotecan) | [8] |
Note: Specific IC50 values for compounds 4h, 22, and 25a in the specified cell lines were not provided in the search results, but their potent activity was highlighted.
Table 2: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [3][4][5] |
| FGFR2 | 9 | [3][4][5] | |
| FGFR3 | 25 | [3][4][5] | |
| FGFR4 | 712 | [3][4][5] | |
| 16h | MELK | 32 | [1][2] |
| 22 | CDK8 | 48.6 | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 1H-pyrrolo[2,3-b]pyridine analogs.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The kinase, a suitable substrate, and ATP are incubated in a reaction buffer.
-
Compound Addition: The test compound is added at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA, TR-FRET, or radiometric assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Visualizing Mechanisms of Action
The following diagrams illustrate the signaling pathways and experimental workflows associated with the anti-cancer activity of 1H-pyrrolo[2,3-b]pyridine analogs.
Caption: FGFR signaling pathway and its inhibition by 1H-pyrrolo[2,3-b]pyridine analogs.
Caption: Mitochondrial pathway of apoptosis induced by 1H-pyrrolo[2,3-b]pyridine analogs.
Caption: General experimental workflow for evaluating the anticancer efficacy of the compounds.
References
- 1. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Kinase Inhibitors Based on the 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, represents a privileged core structure in modern medicinal chemistry. Its inherent ability to mimic the hinge-binding motif of ATP makes it a valuable starting point for the development of potent and selective kinase inhibitors. The strategic placement of a fluorine atom can enhance binding affinity and metabolic stability, while the iodine atom serves as a versatile synthetic handle for introducing a variety of substituents to explore structure-activity relationships (SAR) and optimize selectivity.
This guide provides a comparative overview of the selectivity of kinase inhibitors derived from the broader 7-azaindole scaffold, with a focus on providing a framework for assessing the potential of inhibitors based on the this compound core. While direct, head-to-head comparative data for inhibitors with this exact scaffold is limited in publicly available literature, the data on analogous compounds provide critical insights into the selectivity profiles that can be achieved.
Comparative Selectivity of 7-Azaindole-Based Kinase Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several 7-azaindole derivatives against a panel of kinases. This data, extracted from various studies, illustrates the diverse selectivity profiles that can be achieved through modifications of the core scaffold. It is important to note that these compounds are not direct derivatives of this compound but serve as representative examples of the broader class.
| Compound ID | Target Kinase(s) | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) | Reference |
| Compound A (CDK9 Inhibitor) | CDK9/CycT1 | 8 | CDK2/CycA | >10,000 | [1] |
| Compound B (FGFR Inhibitor) | FGFR1 | 7 | FGFR4 | 712 | [2] |
| FGFR2 | 9 | ||||
| FGFR3 | 25 | ||||
| Compound C (PI3Kγ Inhibitor) | PI3Kγ | 40 (cellular IC50) | PI3Kα, PI3Kβ, PI3Kδ | >300-fold selectivity | [3] |
| Compound D (Erk5 Inhibitor) | Erk5 | 4.56 (µg/mL) | Not specified | Not specified | [4] |
| GSK1070916 (Aurora B/C Inhibitor) | Aurora B | 3.5 | Aurora A | 1,300 | [1] |
| Aurora C | 6.5 |
Key Signaling Pathways Targeted by 7-Azaindole Scaffolds
Inhibitors based on the 7-azaindole scaffold have been developed to target a multitude of signaling pathways implicated in diseases such as cancer. The diagrams below, generated using the DOT language, illustrate two such pathways.
Caption: Fibroblast Growth Factor Receptor (FGFR) signaling pathway and point of inhibition.
Caption: PI3K/AKT signaling pathway and the inhibitory action of a selective compound.
Experimental Protocols for Assessing Inhibitor Selectivity
A thorough assessment of inhibitor selectivity involves a combination of in vitro biochemical assays and cell-based assays to confirm target engagement and evaluate off-target effects in a more physiologically relevant context.
In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for determining the inhibitory concentration (IC50) of a compound against a panel of purified kinases.
1. Materials:
- Test compound (e.g., a derivative of this compound)
- Panel of purified recombinant kinases
- Specific peptide or protein substrates for each kinase
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- [γ-³³P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
- ATP solution
- 384-well plates
- (If using radioactivity) Phosphocellulose filter plates and a scintillation counter
- (If using luminescence) Plate reader with luminescence detection
2. Procedure:
- Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations for IC50 determination.
- Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
- Initiation: Start the reaction by adding a solution of ATP (and [γ-³³P]ATP if using the radiometric method). The ATP concentration should ideally be at the Km for each kinase to allow for a more direct comparison of inhibitor potency.[5]
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
- Detection:
- Radiometric Assay: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.
- Luminescence Assay: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™, following the manufacturer's instructions.
- Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement and Selectivity Assay (Western Blot)
This protocol describes how to assess the ability of an inhibitor to block the phosphorylation of a target kinase and its downstream substrates within a cellular context.
1. Materials:
- Cell line expressing the target kinase
- Test compound
- Cell culture medium and supplements
- Stimulant to activate the signaling pathway (if necessary)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (phospho-specific for the target and downstream proteins, and total protein antibodies for loading controls)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- Imaging system
2. Procedure:
- Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration. If required, stimulate the cells to activate the target pathway.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.
- Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody.
- Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
- Stripping and Re-probing: To assess selectivity and loading, the membrane can be stripped and re-probed with antibodies against total target protein, phosphorylated and total forms of downstream signaling proteins, and a loading control (e.g., β-actin or GAPDH).
- Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for assessing inhibitor selectivity and a logical framework for comparing inhibitor profiles.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
A Comparative Guide to Confirming the Structure of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the molecular structure of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, a scaffold of interest in medicinal chemistry, precise structural confirmation is paramount. This guide provides an objective comparison between single-crystal X-ray crystallography and alternative spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation of this class of compounds.
While X-ray crystallography provides the definitive solid-state structure, NMR and MS offer complementary data regarding the molecule's connectivity, and mass, respectively. The choice of method, or more often the combination thereof, is dictated by the sample's nature and the specific structural questions being addressed.
Methodology Comparison
The following table summarizes the strengths and limitations of each technique in the context of characterizing this compound derivatives.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Detailed connectivity through scalar couplings (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and through-space proximities (NOE). | High-resolution mass-to-charge ratio (m/z), enabling determination of elemental composition and fragmentation patterns. |
| Strengths | Unambiguous determination of absolute structure and stereochemistry.[1] | Provides rich structural information in solution, mimicking physiological conditions. Non-destructive. | High sensitivity, requires minimal sample, and provides accurate molecular weight.[2] |
| Limitations | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state. | Does not provide bond lengths or angles directly. Can be complex to interpret for molecules with many signals. | Does not provide information on stereochemistry or the precise arrangement of atoms in 3D space. |
| Sample Phase | Crystalline Solid | Solution | Solid, Liquid, or Gas (after ionization) |
Experimental Data & Protocols
To illustrate the application of these techniques, we present experimental data for a closely related analogue, 5-bromo-1H-pyrrolo[2,3-b]pyridine , and outline the typical protocols for each method.
I. Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail, providing a definitive three-dimensional map of the molecule.
Experimental Data (Analogue: 5-bromo-1H-pyrrolo[2,3-b]pyridine)
| Parameter | Value |
| Chemical Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| β (°) | 103.403 (5) |
| Volume (ų) | 675.47 (6) |
| Z | 4 |
| Temperature (K) | 100 |
Data sourced from a study on 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol:
-
Crystal Growth: A suitable single crystal of the compound is grown. This is often the most challenging step and can be attempted by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvents.
-
Data Collection: The crystal is mounted on a goniometer and placed in a diffractometer. It is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are collected on a detector as a series of reflections at different angles.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.
Workflow for X-ray Crystallography
Caption: A simplified workflow for determining a molecular structure using single-crystal X-ray crystallography.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution.
Predicted Spectroscopic Data (this compound)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | ~8.3 | d | ~2.5 |
| ~7.5 | d | ~3.5 | |
| ~6.6 | d | ~3.5 | |
| ¹³C | ~150 (C-F) | d | J(C-F) ~240 |
| ~145 | s | ||
| ~130 | s | ||
| ~125 | d | ||
| ~100 | d | ||
| ~90 (C-I) | s |
Experimental Protocol:
-
Sample Preparation: A small amount of the compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.
-
Data Analysis: The chemical shifts, multiplicities, coupling constants, and integrations of the signals are analyzed to deduce the molecular structure.
Logical Flow for Structure Elucidation by NMR
Caption: A logical diagram illustrating the process of determining a molecular structure using various NMR techniques.
III. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound.
Predicted Spectroscopic Data (this compound)
| Technique | Predicted m/z |
| High-Resolution MS (HRMS) | [M+H]⁺ ≈ 262.9458 |
Experimental Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., acetonitrile, methanol).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight, quadrupole).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Mass Spectrometry Experimental Workflow
Caption: A schematic of the typical experimental workflow in mass spectrometry for small molecule analysis.
Conclusion
For the definitive structural confirmation of this compound derivatives, single-crystal X-ray crystallography is the gold standard, providing an unambiguous 3D structure. However, the practical challenges of crystal growth necessitate the use of complementary techniques. NMR spectroscopy is indispensable for confirming the molecular structure in solution and providing insights into the connectivity of the atoms. High-resolution mass spectrometry is crucial for verifying the elemental composition. A combined approach, utilizing all three techniques, provides the most comprehensive and robust characterization of these novel compounds, ensuring a solid foundation for further drug development and scientific investigation.
References
A Comparative Guide to the Biological Targets of Pyrrolo[2,3-b]pyridine Compounds
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine has made it a privileged core for designing potent inhibitors of various key biological targets, particularly protein kinases. This guide provides a comprehensive review of the primary biological targets of pyrrolo[2,3-b]pyridine derivatives, presenting comparative data, experimental methodologies, and visual representations of relevant signaling pathways to aid researchers in drug discovery and development.
Protein Kinase Inhibitors
The majority of research on pyrrolo[2,3-b]pyridine compounds has focused on their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders.[1][2] The scaffold acts as an ATP-mimetic, fitting into the ATP-binding pocket of these enzymes.[2]
Janus kinases are a family of cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling. Their inhibition is a key strategy for treating autoimmune diseases and myeloproliferative neoplasms. Several pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors.[3][4]
Quantitative Data: Pyrrolo[2,3-b]pyridine Derivatives as JAK Inhibitors
| Compound ID | Target | IC50 (nM) | Selectivity Profile | Reference |
| Compound 14c | JAK3 | 1600 (Initial Compound 6 was 1100) | Moderately selective for JAK3 | [3][5] |
| Compound 12b | JAK1 | - | 10- to 20-fold selective for JAK1 over JAK2 | [6] |
| Compound 5g | JAK3, TYK2 | Nanomolar inhibitor | Functionally selective for JAK3-JAK1 pathway vs. JAK2 | [4] |
| Compounds 15d, 15h | JAK1/2/3 | Potent inhibitors | Dual JAK/HDAC inhibitors | [7] |
Experimental Protocols: JAK Kinase Inhibition Assay The inhibitory activity against JAKs is typically determined using an in vitro kinase assay. For example, the protocol may involve incubating the recombinant human JAK enzyme with the test compound at various concentrations, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature. The amount of phosphorylated substrate is then quantified, often using an ELISA-based method or fluorescence detection, to calculate the IC50 value of the compound.[5]
Signaling Pathway: JAK-STAT Pathway Cytokine binding to its receptor induces receptor dimerization and activation of receptor-associated JAKs. JAKs then phosphorylate each other and the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immunity.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-b]pyridine compounds.
Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for regulating mitosis. Overexpression of Aurora A is common in various cancers, making it an attractive therapeutic target. Pyrrolo[2,3-d]pyrimidine derivatives, a closely related scaffold, have been optimized to be potent and selective Aurora A inhibitors.[8]
Quantitative Data: Pyrrolo[2,3-d]pyrimidine Derivatives as Aurora Kinase Inhibitors
| Compound ID | Target | IC50 (nM) | Selectivity (Aurora B/A) | Reference |
| Alisertib (Ref.) | Aurora A | 1.5 | ~13x | [8] |
| Compound 8a | Aurora A | 2.1 | ~11x | [8] |
| Compound 11 | Aurora A | 0.74 | Significantly improved vs. Alisertib | [8] |
Experimental Protocols: Aurora Kinase Inhibition Assay The inhibitory potency against Aurora A and B is measured using a biochemical assay. Recombinant human Aurora A/B kinase is incubated with the test compound, a fluorescently labeled peptide substrate, and ATP. The kinase phosphorylates the substrate, and after a specific incubation period, the reaction is stopped. The phosphorylated and unphosphorylated substrates are then separated and quantified using methods like capillary electrophoresis to determine the IC50 values.[8]
CDK8 is a transcriptional regulator and a key oncogene, particularly in colorectal cancer (CRC), where it is associated with the WNT/β-catenin signaling pathway.[9] Pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective CDK8 inhibitors.
Quantitative Data: Pyrrolo[2,3-b]pyridine Derivatives as CDK8 Inhibitors
| Compound ID | Target | IC50 (nM) | Therapeutic Area | Reference |
| Compound 22 | CDK8 | 48.6 | Colorectal Cancer | [9] |
| Compound 46 | CDK8 | 57 | Psoriasis | [10] |
Experimental Protocols: Cell Cycle Analysis To confirm the mechanism of action, cell cycle analysis is performed. Cancer cells (e.g., CRC cell lines) are treated with the CDK8 inhibitor for a specified time (e.g., 24-48 hours). The cells are then harvested, fixed in ethanol, and stained with a DNA-intercalating dye like propidium iodide (PI). The DNA content of the cells is analyzed by flow cytometry, which reveals the distribution of cells in different phases of the cell cycle (G1, S, G2/M). CDK8 inhibition is expected to cause cell cycle arrest, often in the G2/M and S phases.[9]
Signaling Pathway: CDK8 in WNT/β-catenin Signaling In many colorectal cancers, WNT signaling is constitutively active. β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors. The CDK8-Mediator complex is recruited to these sites, where it phosphorylates the complex to drive the transcription of oncogenes like c-Myc.
Caption: Role of CDK8 in the WNT/β-catenin pathway and its inhibition.
The versatility of the pyrrolo[2,3-b]pyridine scaffold allows it to target a wide range of other kinases.
Quantitative Data: Inhibition of Various Kinases
| Target Kinase | Compound ID / Series | IC50 (nM) | Disease Context | Reference |
| TNIK | 1H-pyrrolo[2,3-b]pyridine series | pIC50 range: 7.37 to 9.92 | Colorectal Cancer | |
| c-Met | Compound 34 | 1.68 | Cancer | [11] |
| FGFR1/2/3 | Compound 4h | 7 / 9 / 25 | Cancer | [12][13] |
| GSK-3β | Compounds 41, 46, 54 | 0.22 / 0.26 / 0.24 | Alzheimer's Disease | [14] |
| TRKA | Compound C03 | 56 | Cancer | [15] |
| IKKα | Aminoindazole-pyrrolo[2,3-b]pyridine series | High potency and selectivity | Inflammatory Diseases | [16] |
| CSF-1R | Pyrrolo[2,3-b]pyridine series | Potent inhibitors | Cancer Immunotherapy | [17] |
Experimental Protocols: General Kinase Inhibitor Screening Workflow The process of identifying and characterizing kinase inhibitors typically follows a standardized workflow, starting with high-throughput screening and progressing to detailed in vivo studies.
Caption: A typical workflow for the discovery and evaluation of kinase inhibitors.
Non-Kinase Targets and Other Biological Activities
While kinase inhibition is the most prominent activity, the 7-azaindole scaffold has been explored for other biological effects.
PDE4B is an enzyme that degrades the second messenger cAMP and is a target for inflammatory diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors.[18]
Quantitative Data: Pyrrolo[2,3-b]pyridine Derivatives as PDE4B Inhibitors
| Compound ID | Target | IC50 (µM) | Cellular Effect | Reference |
| Compound 7 | PDE4B | 0.48 | - | [18] |
| Compound 11h | PDE4B | 0.14 | Inhibited TNF-α release | [18] |
Experimental Protocols: TNF-α Release Assay To assess the anti-inflammatory potential of PDE4B inhibitors, a cellular assay measuring cytokine release is used. Macrophage cells (e.g., RAW 264.7) are stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) in the presence of the test compound. After incubation, the cell supernatant is collected, and the concentration of TNF-α is measured using an ELISA kit. A reduction in TNF-α levels indicates effective anti-inflammatory activity.[18]
Early studies on 7-azaindole derivatives revealed their potential for analgesic and hypotensive effects.[19][20][21][22]
Experimental Protocols: Tail Immersion Test for Analgesia This is a standard method to evaluate pain response in animal models (e.g., mice). The animal's tail is immersed in hot water (e.g., 55°C), and the latency to tail withdrawal is measured. A significant increase in this latency after administration of a test compound, compared to a control group, indicates an analgesic effect.[19][20]
Conclusion
The pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its primary utility has been demonstrated in the development of a wide array of protein kinase inhibitors targeting critical nodes in cancer and inflammatory signaling, including JAKs, Aurora kinases, CDKs, and FGFR. The successful optimization of these compounds has led to highly potent and selective agents with demonstrated efficacy in preclinical models. Furthermore, the scaffold shows promise against other target classes like phosphodiesterases and exhibits diverse pharmacological effects. This guide highlights the broad therapeutic potential of pyrrolo[2,3-b]pyridine derivatives and provides a valuable resource for the continued development of novel therapeutics based on this core structure.
References
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pjps.pk [pjps.pk]
- 21. researchportal.lih.lu [researchportal.lih.lu]
- 22. researchgate.net [researchgate.net]
benchmarking new synthetic routes against published methods for 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
A Comparative Guide to the Synthesis of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, proposed synthetic route for this compound against a plausible, literature-derived method. The objective is to evaluate the efficiency, practicality, and potential advantages of the new route for the synthesis of this valuable research compound. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.
Introduction
This compound, also known as 5-Fluoro-4-iodo-7-azaindole, is a key building block in medicinal chemistry. The unique substitution pattern of a fluorine atom at the 5-position and an iodine atom at the 4-position of the 7-azaindole core makes it a versatile intermediate for the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics. The development of efficient and scalable synthetic routes is crucial for advancing research in these areas.
General Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The primary challenge lies in the regioselective introduction of the fluoro and iodo substituents onto the pyrrolo[2,3-b]pyridine core. The following diagram illustrates two general approaches: late-stage functionalization of the pre-formed heterocycle versus construction of the heterocycle from appropriately substituted pyridine precursors.
Caption: General synthetic strategies for substituted 7-azaindoles.
Comparison of Synthetic Routes
This guide compares a plausible literature-based method with a newly proposed synthetic route. The literature-based method is a convergent synthesis, constructing the bicyclic system from a functionalized pyridine. The new proposed route employs a late-stage functionalization strategy, starting with the formation of the 7-azaindole core followed by sequential halogenation.
| Parameter | Published Method (Convergent Synthesis) | New Proposed Route (Late-Stage Functionalization) |
| Starting Material | 3-Ethynyl-5-fluoropyridin-2-amine | 2-Amino-3-methylpyridine |
| Key Intermediates | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | 1H-Pyrrolo[2,3-b]pyridine, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine |
| Number of Steps | 2 | 3 |
| Overall Yield (Est.) | Moderate | Potentially Higher |
| Key Reagents | Sodium Cyanoborohydride, N-Iodosuccinimide (NIS) | N-Bromosuccinimide (NBS), Selectfluor®, n-BuLi, Iodine (I2) |
| Purification Methods | Column Chromatography | Column Chromatography, Recrystallization |
| Scalability | Moderate | Potentially high, depending on lithiation step |
Experimental Protocols
Published Method: Convergent Synthesis
This route is based on the intramolecular cyclization of an ethynylpyridine precursor followed by direct iodination.
Step 1: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
3-Ethynyl-5-fluoropyridin-2-amine is dissolved in anhydrous methanol. A catalytic amount of glacial acetic acid is added, followed by the portion-wise addition of sodium cyanoborohydride at room temperature. The reaction mixture is then heated to 60°C and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane, washed with water, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography to yield 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
Step 2: Synthesis of this compound
To a solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF), N-Iodosuccinimide (NIS) is added portion-wise at 0°C. The reaction is stirred at room temperature and monitored by TLC. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
New Proposed Route: Late-Stage Functionalization
This novel route focuses on building the 7-azaindole core first, followed by sequential halogenation, potentially offering a more convergent and flexible approach.
Caption: Workflow for the new proposed synthetic route.
Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
2-Amino-3-methylpyridine is reacted with vinylmagnesium bromide in an appropriate solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction is typically carried out at elevated temperatures. After an aqueous workup, the crude product is purified by column chromatography to yield 1H-pyrrolo[2,3-b]pyridine.
Step 2: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
1H-Pyrrolo[2,3-b]pyridine is dissolved in a suitable solvent such as acetonitrile. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by TLC. The solvent is evaporated, and the residue is purified by column chromatography to give 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
Step 3: Synthesis of this compound
To a solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in anhydrous THF at -78°C under an inert atmosphere, n-butyllithium (n-BuLi) is added dropwise. The mixture is stirred at this temperature for a defined period to allow for deprotonation at the 4-position. A solution of iodine (I2) in THF is then added dropwise. The reaction is slowly warmed to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.
Conclusion
The new proposed synthetic route offers a potentially more flexible and efficient alternative to the plausible literature-based method. While it involves an additional step, the use of readily available starting materials and the late-stage introduction of the iodine atom via directed ortho-metalation could lead to higher overall yields and easier purification. Further experimental validation is required to fully assess the advantages of this novel approach. This guide provides the necessary framework for researchers to benchmark this new route against existing methodologies in the synthesis of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
